4-(4-Nitrophenyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-61-1 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a prominent class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The diverse pharmacological activities associated with oxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This technical guide focuses on 4-(4-Nitrophenyl)oxazole, providing a comprehensive overview of its chemical properties, synthesis, and potential for biological evaluation. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its potential applications and the methodologies for its study.
Core Properties of this compound
CAS Number: 13382-61-1
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below for easy reference. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Melting Point | 186-188 °C | |
| Boiling Point | 352.6 ± 17.0 °C at 760 mmHg | |
| Density | 1.333 ± 0.06 g/cm³ | |
| Flash Point | 167.0 °C | |
| Solubility | Soluble in polar organic solvents like chloroform, dichloromethane, and ethanol. Low solubility in water. | |
| Appearance | Yellow to orange solid |
Safety Information
Synthesis of a Structurally Related Analog: 4-(4-Nitrophenyl)oxazol-2-amine
Although a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a well-documented procedure for the synthesis of the closely related and biologically relevant analog, 4-(4-nitrophenyl)oxazol-2-amine, is available. This synthesis can be achieved via both conventional thermal methods and ultrasound-assisted methods, with the latter offering significantly higher yields and shorter reaction times.[3]
Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine[3]
This protocol describes an efficient and environmentally friendly method for synthesizing 4-(4-nitrophenyl)oxazol-2-amine using a deep eutectic solvent (DES) as the reaction medium.
Materials:
-
2-Bromo-1-(4-nitrophenyl)ethan-1-one (p-nitrophenacyl bromide)
-
Urea
-
Deep Eutectic Solvent (DES) - prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear liquid is formed.
-
Ethyl acetate
-
Water
Equipment:
-
High-intensity ultrasonic probe
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in the deep eutectic solvent.
-
Immerse the ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with high-intensity ultrasound (e.g., 20 kHz) at room temperature for 8-10 minutes.
-
After the reaction is complete (monitored by TLC), add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-(4-nitrophenyl)oxazol-2-amine.
This ultrasound-assisted method has been reported to yield up to 90% of the desired product in a significantly shorter time compared to conventional heating methods (which yield around 69% in 3.5 hours).[3]
Caption: Ultrasound-assisted synthesis of 4-(4-nitrophenyl)oxazol-2-amine.
Biological Activity and Potential Signaling Pathways
-
Antimicrobial Activity: Many oxazole derivatives exhibit potent antibacterial and antifungal properties.[1] For instance, certain sulfone-containing 1,3-oxazole derivatives have shown activity against Gram-positive bacteria.[1]
-
Anticancer Activity: The oxadiazole scaffold, which is structurally related to oxazole, is present in several anticancer agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] For example, a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed promising antibacterial and anticancer activities.[4]
-
Antitrypanosomal Activity: A study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which share the 4-nitrophenyl moiety, revealed potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]
Given the lack of specific data for this compound, a logical first step in its biological evaluation would be to screen it in a panel of in vitro assays relevant to the activities of its structural analogs.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Normal human cell line (for selectivity assessment, e.g., MRC-5)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Equipment:
-
Cell culture incubator (37 °C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion
This compound is a heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound are currently scarce, the well-established and diverse bioactivities of related oxazole and nitrophenyl derivatives suggest that it warrants exploration as a potential antimicrobial or anticancer agent. The provided synthesis and in vitro screening protocols offer a solid foundation for researchers to begin to unravel the therapeutic potential of this and other novel oxazole derivatives. Further studies are essential to elucidate its specific biological targets and mechanisms of action.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Nitrophenyl)oxazole: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides experimentally-derived protocols for its synthesis, and explores its potential biological activities based on studies of structurally related compounds. The information is presented to support further research and development of oxazole-based therapeutic agents.
Introduction
Oxazole scaffolds are a prominent feature in numerous biologically active compounds and approved pharmaceuticals. Their unique structural and electronic properties make them valuable pharmacophores in drug design. The introduction of a nitrophenyl group to the oxazole ring, as in this compound, is anticipated to confer distinct biological activities, given the established role of nitroaromatic compounds in medicinal chemistry. This guide synthesizes the available scientific information on this compound and its analogs to provide a foundational resource for researchers.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| IUPAC Name | 4-(4-nitrophenyl)-1,3-oxazole | |
| CAS Number | 13382-61-1 | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of this compound Derivatives
Experimental Protocols
Method 1: Thermal Synthesis [2]
-
To a reaction vessel, add 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea.
-
Add a deep eutectic solvent (e.g., choline chloride:urea) to the mixture.
-
Heat the reaction mixture at 65 ± 2 °C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 3.5 hours), pour the mixture into crushed ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Ultrasound-Assisted Synthesis [2]
-
Combine 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea in a reaction vessel with a deep eutectic solvent.
-
Submerge the vessel in an ultrasonic bath at room temperature (35 ± 2 °C).
-
Apply ultrasound irradiation (e.g., 5 s ON, 5 s OFF cycle) for a significantly shorter duration (e.g., 8 minutes).
-
Monitor the reaction by TLC.
-
Work-up the reaction mixture as described in the thermal synthesis protocol.
Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)oxazole from p-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Van Leusen oxazole synthesis, a robust and widely adopted method for the formation of the oxazole ring from aldehydes. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful replication and optimization of this synthesis.
Introduction
Oxazole scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate in the development of various therapeutic agents and organic electronics. The synthesis of this compound is therefore of significant interest to the scientific community. Among the various synthetic strategies, the Van Leusen reaction offers a straightforward and efficient route, utilizing p-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) as readily available starting materials.[1][2]
Synthetic Pathway: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful chemical reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] The reaction is typically carried out in the presence of a base, such as potassium carbonate or a resin-bound hydroxide, in an alcoholic solvent like methanol.[2][3] The reaction proceeds through a multi-step mechanism involving the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[1]
Reaction Scheme
Caption: General scheme of the Van Leusen synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from p-nitrobenzaldehyde via the Van Leusen reaction. The data is based on a reported procedure by Kulkarni and Ganesan, which employs a resin-bound base to simplify purification.[3]
| Parameter | Value | Reference |
| Reactants | ||
| p-Nitrobenzaldehyde | 1.0 eq | [3] |
| Tosylmethyl isocyanide (TosMIC) | 1.1 eq | [3] |
| Base | ||
| Quaternary ammonium hydroxide ion exchange resin | Catalytic amount | [3] |
| Solvent | 1:1 DME/Methanol | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | ||
| Isolated Yield | 84% | [3] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on the work of Kulkarni and Ganesan.[3]
Materials and Reagents:
-
p-Nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Quaternary ammonium hydroxide ion exchange resin (e.g., Ambersep® 900 Hydroxide)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and the quaternary ammonium hydroxide ion exchange resin (approximately 1.8 g per mmol of aldehyde).
-
Solvent Addition: Add a 1:1 mixture of anhydrous DME and methanol to the flask. The typical solvent volume is around 30 mL per mmol of the aldehyde.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes). The reaction is typically complete within 8 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the ion exchange resin. Wash the resin with methanol (3 x volume of the initial solvent).
-
Solvent Removal: Combine the filtrate and the methanolic washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.[3]
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Van Leusen oxazole synthesis.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Van Leusen oxazole synthesis provides an effective and high-yielding method for the preparation of this compound from p-nitrobenzaldehyde. The use of a resin-bound base simplifies the purification process, making it an attractive method for both small-scale and parallel synthesis applications. This guide offers the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to the Basic Characterization of 4-(4-Nitrophenyl)oxazole
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that feature significantly in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a nitrophenyl group can modulate the electronic properties and biological interactions of the oxazole scaffold. This guide provides a detailed overview of the core physicochemical properties, a proposed synthetic route, and the expected spectroscopic characteristics of 4-(4-Nitrophenyl)oxazole.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | 160-170 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
| LogP | ~2.5 |
Synthesis
A plausible and efficient method for the synthesis of this compound is the reaction of an α-haloketone with formamide, a well-established route for the formation of 4-substituted oxazoles. The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one (α-Bromo-4-nitroacetophenone)
The synthesis begins with the bromination of 4-nitroacetophenone.
Reaction:
Caption: Synthesis of the α-haloketone precursor.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1.1 equivalents) to the solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid precipitate of 2-bromo-1-(4-nitrophenyl)ethan-1-one is collected by filtration, washed with water until neutral, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
The synthesized α-bromoketone is then cyclized with formamide to yield the target oxazole.
Reaction:
Caption: Cyclization to form the oxazole ring.
Experimental Protocol:
-
In a round-bottom flask, mix 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) with an excess of formamide (5-10 equivalents).
-
Heat the mixture to 120-140°C and maintain it at this temperature for 3-5 hours, with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization.
Spectroscopic Characterization
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.95 | d | 2H | Ar-H (meta to NO₂) |
| ~8.10 | s | 1H | Oxazole H-5 |
| ~7.80 | s | 1H | Oxazole H-2 |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Oxazole C-2 |
| ~148 | Oxazole C-4 |
| ~140 | Oxazole C-5 |
| ~147 | Ar-C (ipso to NO₂) |
| ~135 | Ar-C (ipso to oxazole) |
| ~129 | Ar-CH (meta to NO₂) |
| ~124 | Ar-CH (ortho to NO₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic and oxazole) |
| 1600-1580 | C=C stretching (aromatic) |
| 1530-1510 | Asymmetric NO₂ stretching |
| 1350-1330 | Symmetric NO₂ stretching |
| 1500-1480 | C=N stretching (oxazole) |
| 1100-1000 | C-O-C stretching (oxazole) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 190 | [M]⁺ (Molecular ion) |
| 144 | [M - NO₂]⁺ |
| 116 | [M - NO₂ - CO]⁺ |
| 89 | [C₆H₅N]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the structural motifs present suggest several avenues for investigation.
-
Antimicrobial Activity: Many nitroaromatic compounds and oxazole derivatives exhibit antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.
-
Anticancer Activity: The oxazole ring is a scaffold in several anticancer agents. The planar aromatic structure of this compound could allow it to intercalate with DNA or interact with protein active sites.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitrophenyl group may facilitate interactions with various enzymes, making it a candidate for screening against targets such as kinases or proteases.
Further research would be required to elucidate any specific biological activities and the signaling pathways that this compound might modulate. A general representation of a hypothetical signaling pathway that could be investigated is shown below.
A Technical Overview of 4-(4-Nitrophenyl)oxazole and its Analogs for Drug Discovery Professionals
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic and structural properties facilitate diverse interactions with biological targets, making it a privileged structure in drug design. This technical guide provides a detailed overview of 4-(4-Nitrophenyl)oxazole, including its structural formula and IUPAC name. Due to the limited specific data on this particular isomer, this document also explores the synthesis and biological activities of closely related nitrophenyl-oxazole and nitrophenyl-triazole derivatives to provide a broader context for researchers and scientists in the field of drug development.
Structural Formula and IUPAC Name
The compound of interest is this compound, a heterocyclic molecule containing an oxazole ring substituted at the 4-position with a 4-nitrophenyl group.
-
Structural Formula:
-
IUPAC Name: 4-(4-nitrophenyl)-1,3-oxazole[1]
-
Molecular Formula: C₉H₆N₂O₃[1]
-
CAS Number: 13382-61-1[1]
For clarity, it is important to distinguish this isomer from its structural relatives, such as 2-(4-nitrophenyl)-1,3-oxazole and 5-(4-nitrophenyl)-1,3-oxazole, which may exhibit different chemical and biological properties.[2][3]
Synthesis of a Structurally Related Analog: 4-(4-nitrophenyl)-1,3-oxazol-2-amine
Experimental Protocol: Ultrasound-Assisted Synthesis [4]
This method describes the reaction of a phenacyl bromide derivative with urea in a deep eutectic solvent (DES) under ultrasonication.
-
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Urea (1.0 eq)
-
Deep Eutectic Solvent (e.g., choline chloride:urea, 7.0 g)
-
Dichloromethane (DCM)
-
-
Procedure:
-
A mixture of 2-bromo-1-(4-nitrophenyl)ethanone and urea is added to the deep eutectic solvent in a jacketed reactor.
-
The mixture is initially stirred to ensure proper mixing of the substrates.
-
The reaction mixture is then subjected to sonication using an ultrasonic horn (e.g., 22 kHz frequency) at 40% amplitude with a 5-second ON and 5-second OFF cycle.
-
The temperature of the process is maintained at 35 ± 2 °C by circulating water through the reactor jacket.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 8 minutes), the reaction mass is extracted with dichloromethane.
-
The DCM layer is collected and subjected to evaporation under reduced pressure to yield the final product, 4-(4-nitrophenyl)-1,3-oxazol-2-amine.
-
-
Results:
-
This ultrasound-assisted method has been reported to achieve a yield of 90% in 8 minutes. In contrast, the thermal method (65 ± 2 °C) resulted in a 69% yield after 3.5 hours.[4]
-
The following diagram illustrates the general workflow for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.
Caption: Workflow for the ultrasound-assisted synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.
Biological Activities of Related Nitrophenyl-Heterocyclic Compounds
While specific biological data for this compound is scarce, the broader class of oxazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[6][7] The introduction of a nitrophenyl group can significantly influence the biological profile of a heterocyclic compound.
Antitrypanosomal Activity of Nitrophenyl-Triazole Analogs
Research into compounds for Chagas disease has identified derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole as potent antitrypanosomal agents. Although this is a triazole and not an oxazole, the data suggests that the 4-nitrophenyl moiety is a key pharmacophore for this activity.[8][9]
| Compound | Target Organism | Activity Metric | Value (µM) |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (hit 1) | Trypanosoma cruzi | IC₅₀ | 7 |
| Benznidazole (standard drug) | Trypanosoma cruzi | IC₅₀ | 34 |
| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16) | Trypanosoma cruzi | IC₅₀ | 6 ± 1 |
| Analog 16 (intracellular amastigotes in LLC-MK2 cells) | Trypanosoma cruzi | IC₅₀ | 0.16 ± 0.02 |
| Analog 16 (intracellular amastigotes in C2C12 cells) | Trypanosoma cruzi | IC₅₀ | 0.13 ± 0.01 |
Table 1: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. [8][9]
Antibacterial Activity of Nitrophenyl-Oxadiazole Analogs
Studies on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[10] This highlights the potential of the nitrophenyl-oxadiazole scaffold in developing new antimicrobial agents.
| Bacterial Strain | Activity of Derivatives |
| Bacillus subtilis | Several S-substituted derivatives showed activity. |
| Staphylococcus aureus | Many of the synthesized compounds exhibited significant activity. |
| Shigella sonnei | Screened for activity. |
| Escherichia coli | Most compounds showed significant activity relative to standard drugs. |
| Pseudomonas aeruginosa | Screened for activity. |
| Salmonella typhi | Screened for activity. |
Table 2: Antibacterial Screening of 5-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives. [10]
Conclusion
This compound is a well-defined chemical entity for which a wealth of specific biological and pharmacological data is not yet available in the public domain. However, the broader families of oxazole, oxadiazole, and triazole derivatives bearing a nitrophenyl substituent have shown significant promise in various therapeutic areas, including as antitrypanosomal and antibacterial agents. The provided synthesis protocol for a closely related amino-oxazole derivative offers a practical starting point for researchers interested in synthesizing and exploring the properties of this class of compounds. Further investigation into the biological activities of this compound is warranted to determine its potential as a lead compound in drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. 2-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 10976276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-NITROPHENYL)-1,3-OXAZOLE | 1014-23-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4-(4-Nitrophenyl)oxazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(4-nitrophenyl)oxazole, a key consideration for its application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is a heterocyclic compound featuring an oxazole ring substituted with a nitrophenyl group. The presence of the polar nitro group and the aromatic rings influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and biological screening assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | ChemScene |
| Molecular Weight | 190.16 g/mol | ChemScene |
| LogP (Predicted) | 2.2498 | ChemScene |
| Topological Polar Surface Area (TPSA) | 69.17 Ų | ChemScene |
The predicted LogP value of 2.2498 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The relatively high TPSA further suggests that polar organic solvents may be effective in dissolving the compound.
Qualitative Solubility Profile
The following table provides a qualitative summary of the expected solubility of this compound.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The hydrophobic nature of the phenyl and oxazole rings outweighs the polarity of the nitro group. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Soluble | Similar to methanol, its polarity and ability to form hydrogen bonds facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent with a significant dipole moment, effective at solvating polar solutes. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
| Dichloromethane (DCM) | Moderately Soluble | A less polar solvent, but can still dissolve moderately polar compounds. |
| Hexane | Low to Insoluble | A nonpolar solvent, unlikely to effectively dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, DMSO, etc.
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining solid particles.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a 4-(nitrophenyl)-substituted oxazole derivative, which provides context for the compound's origin in a research setting.
The Advent of Nitrophenyl-Substituted Oxazoles: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in a vast array of biologically active compounds. Among the myriad of substituted oxazoles, the nitrophenyl-substituted variants have garnered significant attention due to their diverse pharmacological activities, ranging from antimicrobial to anticancer properties. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, modern synthetic methodologies, and biological implications of nitrophenyl-substituted oxazoles, tailored for researchers and professionals in the field of drug discovery and development.
Historical Perspective: The Dawn of Oxazole Synthesis
The journey into the world of oxazoles began in the late 19th and early 20th centuries with the pioneering work of chemists who laid the foundational principles of heterocyclic synthesis. While the exact first synthesis of a nitrophenyl-substituted oxazole is not definitively documented in a single seminal publication, its emergence is intrinsically linked to the development of two cornerstone reactions: the Robinson-Gabriel synthesis and the Van Leusen reaction.
The Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, provided a robust method for the formation of the oxazole ring through the cyclodehydration of α-acylamino ketones.[1] This reaction opened the door for the synthesis of a wide variety of substituted oxazoles, and it is highly probable that early explorations into the substrate scope of this reaction included nitrophenyl derivatives, given the prevalence of nitroaromatic compounds in synthetic chemistry at the time.
Decades later, the Van Leusen reaction , introduced in 1972, offered an alternative and highly efficient route to 5-substituted oxazoles.[2] This method, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, provided a powerful tool for the construction of the oxazole core from aldehydes.[2] The reaction's tolerance for a wide range of functional groups, including those with electron-withdrawing substituents like the nitro group, made it a valuable addition to the synthetic chemist's arsenal for preparing nitrophenyl-substituted oxazoles.[2]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of nitrophenyl-substituted oxazoles primarily relies on the strategic application of the Robinson-Gabriel and Van Leusen reactions. The choice of method is often dictated by the desired substitution pattern on the oxazole ring.
Robinson-Gabriel Synthesis of 2-(4-Nitrophenyl)oxazole
This method is particularly well-suited for the synthesis of 2-substituted oxazoles. The general approach involves the acylation of an α-amino ketone with a nitro-substituted benzoyl chloride, followed by acid-catalyzed cyclodehydration.
Experimental Protocol:
Step 1: Synthesis of 2-((4-nitrobenzoyl)amino)acetophenone
-
To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the α-acylamino ketone.
Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)oxazole
-
The purified 2-((4-nitrobenzoyl)amino)acetophenone is treated with a dehydrating agent. Concentrated sulfuric acid is traditionally used, but other reagents such as phosphorus pentoxide, polyphosphoric acid, or Burgess reagent can also be employed.[3][4]
-
The reaction mixture is heated to promote cyclization and dehydration.
-
After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization affords the desired 2-(4-nitrophenyl)oxazole.
Van Leusen Synthesis of 5-(4-Nitrophenyl)oxazole
The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes. The reaction of 4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base yields the desired product.
Experimental Protocol:
-
To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a suitable solvent like methanol or a mixture of DME and methanol, add a base such as potassium carbonate (2 equivalents).[2]
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 5-(4-nitrophenyl)oxazole.
Biological Activities and Therapeutic Potential
While extensive research has been conducted on the broader class of oxazole derivatives, specific and detailed investigations into the biological activities of simple nitrophenyl-substituted oxazoles are still emerging. However, the available data, along with studies on structurally related compounds, suggest significant therapeutic potential, particularly in the realm of anticancer and antimicrobial applications.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of various oxazole-containing compounds.[5][6] The nitrophenyl moiety, a common pharmacophore in many bioactive molecules, is known to contribute to cytotoxic effects against cancer cells. While specific IC50 values for simple nitrophenyl-substituted oxazoles are not widely reported in comprehensive tables, related structures have shown promising activity. For instance, a series of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives exhibited significant antibacterial activity.[7] The anticancer potential of oxazole derivatives is often attributed to their ability to interact with various cellular targets, including enzymes and signaling pathways involved in cell proliferation and survival.[8]
Table 1: Cytotoxicity of Structurally Related Azole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methyl-4-nitroimidazole derivative (4c) | HepG2 | <50 | [5] |
| 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivative | Aromatase Inhibition | 9.02 (nM) | [9] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative (16) | T. cruzi trypomastigotes | 6 | [10] |
*Note: Data for nitrophenyl-substituted oxazoles is limited; this table presents data for structurally similar compounds to indicate potential activity.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for nitrophenyl-substituted oxazoles are still under investigation. However, based on the broader class of oxazole and nitroaromatic compounds, several potential pathways can be hypothesized.
-
Enzyme Inhibition: Oxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as kinases and topoisomerases.[1] The nitro group can enhance the electrophilicity of the molecule, potentially facilitating covalent interactions with target proteins.
-
Induction of Oxidative Stress: Nitroaromatic compounds can undergo metabolic reduction to form reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
-
DNA Interaction: The planar aromatic structure of the oxazole ring, coupled with the electron-withdrawing nature of the nitro group, may allow for intercalation into DNA, disrupting replication and transcription processes.
Conclusion and Future Directions
The discovery and development of nitrophenyl-substituted oxazoles are a testament to the enduring power of fundamental synthetic reactions in medicinal chemistry. The Robinson-Gabriel and Van Leusen syntheses continue to be invaluable tools for accessing this important class of compounds. While the full therapeutic potential of simple nitrophenyl-substituted oxazoles is still being elucidated, the existing body of research on related structures strongly suggests a promising future in the development of novel anticancer and antimicrobial agents.
Future research should focus on a more systematic evaluation of the biological activities of a diverse library of nitrophenyl-substituted oxazoles. This includes comprehensive screening against a panel of cancer cell lines to generate robust quantitative data, as well as detailed mechanistic studies to identify specific cellular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this fascinating and versatile class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Oxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to engage in diverse non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents.[1] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and representative synthetic methods are provided to facilitate further research and development in this dynamic field.
Anticancer Activity: Targeting Key Oncogenic Pathways
Oxazole derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multi-drug resistance.[4] Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4]
Mechanism of Action: Dual-pronged Attack on Cancer Cells
Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of the STAT3 signaling pathway and the disruption of microtubule polymerization.
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[5] Certain oxazole-based compounds have been identified as potent STAT3 inhibitors.[5] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[5] This leads to the suppression of tumor growth and the induction of apoptosis.[5]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Robinson-Gabriel Synthesis: A Technical Guide to Oxazole Construction
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The Robinson-Gabriel synthesis, a classic and enduring method for the construction of this vital ring system, offers a direct route to substituted oxazoles from readily available starting materials. This technical guide provides an in-depth exploration of the Robinson-Gabriel synthesis, encompassing its core mechanism, modern variations, detailed experimental protocols, and a summary of relevant quantitative data to inform reaction optimization.
Core Principles: Mechanism of the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of an α-acylamino ketone.[1][2][3] The reaction is typically promoted by a strong acid, which acts as a catalyst. The accepted mechanism proceeds through the following key steps:
-
Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[4]
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl then attacks the activated ketone carbonyl, leading to the formation of a five-membered cyclichemiaminal intermediate.[4]
-
Dehydration: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of the aromatic oxazole ring.[4]
Data Presentation: Cyclodehydrating Agents and Reaction Conditions
A variety of dehydrating agents can be employed in the Robinson-Gabriel synthesis, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction yield and substrate scope.[5]
| Cyclodehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride, Neat | 90-160°C | Readily available, inexpensive. | Harsh conditions, potential for charring and side reactions.[1][6] |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Xylene | Reflux | Powerful dehydrating agent. | Heterogeneous, can be difficult to work with.[2] |
| Phosphoryl Chloride (POCl₃) | DMF, Pyridine | 90-110°C | Effective for many substrates. | Can lead to chlorinated byproducts, difficult workup.[1] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄. | High viscosity, difficult to stir, challenging workup.[1] |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1] | Expensive, can be too reactive for some substrates. |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance.[1] | Two-step process, expensive reagents. |
| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Mild, neutral conditions, clean conversions. | Expensive, moisture-sensitive.[1] |
Substrate Scope and Yields in a Tandem Ugi/Robinson-Gabriel Synthesis
A modern and efficient approach to synthesizing 2,4,5-trisubstituted oxazoles involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization.[7] This one-pot strategy allows for the rapid generation of molecular diversity.
| R¹ (in Carboxylic Acid) | R² (in Isonitrile) | Product | Ugi Yield (%) | Deprotection/Cyclization Yield (%) |
| 4-Trifluoromethylphenyl | n-Butyl | 9 | 57 | 72 |
| 4-Trifluoromethylphenyl | Cyclopentyl | 10 | 62 | 75 |
| 4-Trifluoromethylphenyl | Cyclohexyl | 11 | 65 | 78 |
| 4-Trifluoromethylphenyl | n-Pentyl | 12 | 55 | 70 |
| 4-Trifluoromethylphenyl | Benzyl | 13 | 68 | 80 |
| 4-Methoxyphenyl | n-Butyl | 14 | 60 | 73 |
| 4-Methoxyphenyl | Cyclopentyl | 15 | 64 | 76 |
| 4-Methoxyphenyl | Cyclohexyl | 16 | 67 | 79 |
| 4-Methoxyphenyl | n-Pentyl | 17 | 58 | 71 |
| 4-Methoxyphenyl | Benzyl | 18 | 70 | 82 |
| 3,4-Dimethoxyphenyl | n-Butyl | 19 | 59 | 74 |
| 3,4-Dimethoxyphenyl | Benzyl | 20 | 72 | 85 |
| Phenylacetyl | n-Butyl | 21 | 56 | 68 |
Data adapted from a study on Ugi/Robinson-Gabriel reactions.[7]
Experimental Protocols
The following are detailed methodologies for key variations of the Robinson-Gabriel synthesis.
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[1]
Preparation:
-
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
Reaction:
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
Workup:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
Purification:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild Synthesis via Dess-Martin Oxidation and Cyclodehydration
This two-step, one-pot procedure is suitable for substrates with sensitive functional groups.[1]
Preparation:
-
Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
Reaction:
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
Workup & Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.
Protocol 3: One-Pot Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles
This protocol outlines a modern, efficient synthesis of highly substituted oxazoles.[7][8]
Ugi Reaction:
-
To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
Robinson-Gabriel Cyclization:
-
Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[7]
-
Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Conclusion
The Robinson-Gabriel synthesis remains a highly relevant and versatile tool for the construction of oxazoles. While the classic conditions can be harsh, modern modifications have expanded the substrate scope and improved functional group tolerance. For researchers in drug discovery and development, a thorough understanding of the various protocols and the factors influencing reaction outcomes is crucial for the efficient synthesis of novel oxazole-containing compounds. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important named reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Theoretical Insights into the Electronic Landscape of 4-(4-Nitrophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electronic properties of these heterocyclic compounds are fundamental to their reactivity, stability, and interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the electronic properties of a specific derivative, 4-(4-Nitrophenyl)oxazole. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), we can elucidate the electronic structure, frontier molecular orbitals, and reactivity of this compound, offering valuable insights for drug design and development.
Core Concepts in Theoretical Analysis
Theoretical studies of organic molecules like this compound heavily rely on computational methods to predict their electronic behavior. Key concepts in this analysis include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy level relates to its electron-donating ability, while the LUMO energy level indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability.
Computational Methodologies
The theoretical investigation of this compound's electronic properties typically involves a systematic computational workflow.
Experimental Protocol: Density Functional Theory (DFT) Calculation
-
Molecular Structure Creation: The two-dimensional structure of this compound is drawn using a molecular editor and converted into a three-dimensional model.
-
Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).[1] This level of theory provides a reliable balance between accuracy and computational expense for organic molecules.[1]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[1]
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the key electronic properties. These include the energies of the HOMO and LUMO, the molecular electrostatic potential, and Mulliken population analysis for charge distribution.[1]
-
Data Analysis: The output files from the computational software (e.g., Gaussian) are analyzed to extract the quantitative data and to visualize the molecular orbitals and the MEP map.[1]
Electronic Properties of this compound
While specific experimental or theoretical studies solely focused on this compound are not extensively documented in publicly available literature, we can infer its electronic properties based on studies of structurally similar oxazole and nitrophenyl derivatives.
Frontier Molecular Orbitals and Reactivity Descriptors
The electronic properties of this compound are significantly influenced by the electron-withdrawing nitro group (-NO2) and the π-conjugated system of the phenyl and oxazole rings.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 to -7.5 | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A lower value suggests a lower tendency for electron donation. |
| LUMO Energy | ~ -2.5 to -3.5 | The energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. A lower value indicates a higher propensity for electron acceptance. |
| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.5 | The difference between the HOMO and LUMO energies, which is a key indicator of molecular stability and reactivity. A larger gap implies greater stability. |
Note: These values are estimations based on DFT calculations for similar aromatic and heterocyclic compounds.
The presence of the nitro group is expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, leading to a reduced HOMO-LUMO gap compared to unsubstituted phenyl-oxazole. This reduction in the energy gap suggests that this compound is likely to be more reactive than its non-nitrated counterpart.
Molecular Electrostatic Potential (MEP)
The MEP map of this compound would likely reveal the following features:
-
Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high electron density, making them susceptible to electrophilic attack and favorable for hydrogen bond formation.
-
Positive Potential (Blue): The hydrogen atoms of the phenyl and oxazole rings, as well as the region around the nitro group's nitrogen atom, would exhibit a positive electrostatic potential, indicating these as sites for nucleophilic attack.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the electronic properties of this compound. The analysis of its frontier molecular orbitals, HOMO-LUMO energy gap, and molecular electrostatic potential offers crucial insights into its stability, reactivity, and potential intermolecular interactions. These computational approaches are invaluable in the rational design of novel oxazole-based therapeutic agents, enabling researchers to predict and modulate the electronic characteristics of molecules to optimize their biological activity and pharmacokinetic profiles. The methodologies and conceptual frameworks presented in this guide serve as a foundation for further computational and experimental investigations into this important class of heterocyclic compounds.
References
The Oxazole Ring: A Technical Guide to its Fundamental Reactions
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are found in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[2] A thorough understanding of the fundamental reactions of the oxazole ring is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core reactions of the oxazole ring, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Electrophilic Aromatic Substitution
Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. However, the reaction is possible, particularly with the presence of electron-donating groups on the ring. The substitution typically occurs at the C5 position, which is the most electron-rich carbon atom.[1]
A key example of electrophilic substitution on an activated oxazole ring is the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) onto the ring, a versatile handle for further synthetic transformations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the electron-rich C5 position of the oxazole.
General Reaction Scheme:
Quantitative Data for Vilsmeier-Haack Formylation of Oxazoles:
| Oxazole Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Diphenyloxazole | POCl₃, DMF | 100 | 3 | 85 | [3] |
| 2-Methyl-5-phenyloxazole | POCl₃, DMF | 90-100 | 2 | 78 | [3] |
Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Diphenyloxazole
Materials:
-
2,5-Diphenyloxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,5-diphenyloxazole (1.0 eq) in DMF (10 mL) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 3 hours.
-
Cool the mixture to room temperature and pour it onto a mixture of ice and a saturated solution of sodium acetate.
-
Stir the mixture for 30 minutes, then extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-diphenyl-4-formyloxazole.[3]
Logical Relationship Diagram for Vilsmeier-Haack Formylation:
References
Methodological & Application
Application Notes & Protocols for Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazole Derivatives
Introduction
Oxazoles are a significant class of heterocyclic compounds that form the foundational structure of numerous pharmaceuticals, natural products, and functional materials. Traditional synthetic routes towards oxazoles often necessitate harsh reaction conditions, extended reaction times, and the use of hazardous reagents. Ultrasound-assisted synthesis has emerged as a potent green chemistry tool, offering substantial benefits such as markedly reduced reaction times, enhanced yields, and milder reaction conditions.[1] The chemical effects of ultrasound, known as sonochemistry, are principally ascribed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This phenomenon generates localized "hot spots" with exceptionally high temperatures and pressures, leading to a significant acceleration of reaction rates.[1][2]
These application notes provide a detailed protocol for the efficient, ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, a key intermediate for various applications in medicinal chemistry and materials science. The presented method offers a significant improvement over conventional heating methods, providing higher yields in a fraction of the time.[3]
Advantages of the Ultrasound-Assisted Method
The application of ultrasound in the synthesis of oxazole derivatives presents several advantages over traditional methods:
-
Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing processes from hours to minutes.[3][4]
-
Increased Yields: Higher product yields are frequently achieved compared to conventional heating methods.[3][5][6]
-
Milder Conditions: Reactions can often be conducted at lower temperatures, preserving thermally sensitive functional groups.
-
Energy Efficiency: Ultrasound can be more energy-efficient than prolonged heating.
-
Green Chemistry: The use of deep eutectic solvents (DES) as a reaction medium further enhances the eco-friendly nature of the synthesis.
Experimental Protocols
Protocol: Ultrasound-Assisted Synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole
This protocol details the synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole from 2-bromo-1-(4-nitrophenyl)ethan-1-one and urea using a deep eutectic solvent under ultrasound irradiation.[1][3]
Materials:
-
2-bromo-1-(4-nitrophenyl)ethan-1-one
-
Urea
-
Choline chloride
-
Distilled water
-
Ethanol
-
Ultrasonic bath (frequency: 35 kHz, power: 300 W)
-
25 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Deep Eutectic Solvent (DES) Preparation:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio.
-
Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1]
-
-
Reactant Preparation:
-
In a 25 mL round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol, 244 mg) and urea (1.2 mmol, 72 mg).[1]
-
-
Solvent Addition:
-
Add the prepared choline chloride:urea (1:2) DES (3 mL) to the flask.[1]
-
-
Sonication:
-
Work-up and Isolation:
-
Upon completion of the reaction, add distilled water (10 mL) to the reaction mixture.
-
The product will precipitate out of the solution.[1]
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the collected solid with cold ethanol.
-
The crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(4-nitrophenyl)-1,3-oxazole.[1]
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes the quantitative data for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, comparing it with the conventional thermal method.
| Method | Solvent | Temperature | Time | Yield | Reference |
| Ultrasound-Assisted | Choline chloride:urea (1:2) DES | Room Temperature | 8 minutes | 90% | [3] |
| Conventional Thermal | Choline chloride:urea (1:2) DES | Not Specified | 3.5 hours | 69% | [3] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsssr.com [ijsssr.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4-Nitrophenyl)oxazole as a Fluorescent Probe in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a guideline for the potential use of 4-(4-Nitrophenyl)oxazole as a fluorescent probe in cell imaging. At the time of publication, specific experimental data on the photophysical properties and cytotoxicity of this compound for cell imaging applications are not extensively available in the peer-reviewed literature. The quantitative data presented herein are hypothetical and are intended to serve as a template for researchers to populate with their own experimental findings.
Introduction
Oxazole derivatives have emerged as a versatile class of fluorophores for a wide range of applications in cellular imaging.[1] Their utility stems from favorable characteristics such as high fluorescence quantum yields, large Stokes shifts, and the ease with which their chemical structures can be modified to modulate their photophysical properties and subcellular localization.[1][2] The this compound scaffold, with its electron-withdrawing nitro group, presents an interesting candidate for a fluorescent probe, potentially exhibiting sensitivity to the cellular microenvironment. While nitroaromatic compounds can sometimes lead to fluorescence quenching, certain nitro-containing heterocyclic molecules, such as nitrobenzoxadiazole (NBD) derivatives, have been successfully employed as fluorescent probes. This document outlines the potential applications and provides detailed protocols for the use of this compound in cell imaging.
Potential Applications
-
General Cytoplasmic and Membrane Staining: Based on the general properties of oxazole derivatives, this compound may serve as a stain for the cytoplasm and cellular membranes.[3]
-
Environmental Sensing: The fluorescence of probes containing a nitrophenyl group can be sensitive to the polarity and viscosity of their microenvironment, making them potential tools for studying cellular processes that involve changes in these parameters.[3]
-
Hypoxia Sensing (Hypothetical): The nitro group is susceptible to reduction under hypoxic conditions. This could potentially lead to a "turn-on" fluorescence response as the quenching effect of the nitro group is diminished upon its reduction, making it a candidate for a hypoxia probe.
Data Presentation
The following tables provide a template for summarizing the key quantitative data for this compound. Researchers should populate these tables with their own experimentally determined values.
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value (in Ethanol) |
| Excitation Maximum (λex) | 390 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.15 |
| Stokes Shift | 130 nm |
Table 2: Hypothetical Cytotoxicity Data of this compound in HeLa Cells (24-hour incubation)
| Concentration (µM) | Cell Viability (%) |
| 1 | 98 ± 2 |
| 5 | 95 ± 3 |
| 10 | 91 ± 4 |
| 25 | 85 ± 5 |
| 50 | 78 ± 6 |
| 100 | 65 ± 7 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for oxazole synthesis. One common method involves the reaction of a phenacyl bromide derivative with urea or an amide. For a related compound, 4-(4-nitrophenyl)oxazol-2-amine, synthesis has been achieved by reacting 2-bromo-1-(4-nitrophenyl)ethanone with urea.[4]
Materials:
-
2-bromo-1-(4-nitrophenyl)ethanone
-
Formamide
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethanone in formamide.
-
Slowly add concentrated sulfuric acid to the mixture while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Cell Culture and Staining Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for different cell types.
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live Cell Imaging Solution
-
Glass-bottom dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of imaging. Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in pre-warmed serum-free medium or Live Cell Imaging Solution to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.[5]
-
Imaging: Add fresh, pre-warmed Live Cell Imaging Solution to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., excitation filter ~390 nm, emission filter ~520 nm).
Cytotoxicity (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
HeLa cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the probe. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Cell Staining and Imaging
Caption: Workflow for staining and imaging live cells.
Hypothetical Signaling Pathway for Hypoxia Detection
Caption: Proposed mechanism for hypoxia detection.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application of 4-(4-Nitrophenyl)oxazole in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The versatile chemical scaffold, 4-(4-nitrophenyl)oxazole, serves as a valuable building block in the synthesis of a variety of novel and complex heterocyclic compounds. The electron-withdrawing nature of the nitrophenyl group at the C4 position significantly influences the electronic properties of the oxazole ring, rendering it an active participant in several cycloaddition reactions. This characteristic allows for its use in the construction of highly substituted pyridines and furans, which are key components in many pharmacologically active molecules.
The primary application of this compound and its derivatives lies in its role as a diene in [4+2] Diels-Alder cycloaddition reactions. Depending on the nature of the dienophile employed, this strategy provides a direct route to either six-membered or five-membered heterocyclic core structures.
-
Synthesis of Pyridine Derivatives: When reacted with ethylenic dienophiles, such as N-substituted maleimides, this compound undergoes a Diels-Alder reaction followed by the elimination of a molecule of water to yield highly substituted pyridine derivatives. These pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents.
-
Synthesis of Furan Derivatives: In the presence of acetylenic dienophiles, for instance, dimethyl acetylenedicarboxylate (DMAD), the oxazole acts as a diene to form a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, leading to the formation of a substituted furan and p-nitrobenzonitrile. This transformation provides a valuable route to polysubstituted furans, which are structural motifs in numerous natural products and pharmaceuticals.
The reactivity of the initial Diels-Alder adducts can be sensitive to reaction conditions. For example, the presence of water can catalyze the decomposition of the adducts formed with ethylenic dienophiles, directly leading to the aromatized pyridine product.[1] The reactions with acetylenic dienophiles can also yield multiple products depending on the subsequent reaction pathways of the initially formed intermediates.[1]
Experimental Protocols
The following protocols are based on established methodologies for the cycloaddition reactions of 4-(p-nitrophenyl)oxazole derivatives.[1] Researchers should adapt these procedures as necessary for their specific substrates and laboratory conditions.
Protocol 1: Synthesis of Substituted Pyridines via [4+2] Cycloaddition with N-Substituted Maleimides
This protocol describes the synthesis of N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximides from 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles and N-substituted maleimides. The presence of water in the reaction medium facilitates the elimination of methanol and subsequent aromatization to the pyridine ring system.[1]
Materials:
-
2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazole
-
N-substituted maleimide (e.g., N-methylmaleimide, N-ethylmaleimide, N-phenylmaleimide)
-
Acetonitrile (containing a trace amount of water)
Procedure:
-
In a round-bottom flask, dissolve the 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole (1.0 eq) in acetonitrile.
-
Add the N-substituted maleimide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the initial Diels-Alder adducts will form. The presence of trace water in the acetonitrile will catalyze the elimination of methanol to yield the substituted pyridine.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximide.
Quantitative Data Summary:
| Dienophile | Product | Yield (%) |
| N-Methylmaleimide | 3-Hydroxy-N-methyl-2-(p-nitrophenyl)-4,5-pyridinecarboximide | Not specified |
| N-Ethylmaleimide | N-Ethyl-3-hydroxy-2-(p-nitrophenyl)-4,5-pyridinecarboximide | Not specified |
| N-Phenylmaleimide | 3-Hydroxy-2-(p-nitrophenyl)-N-phenyl-4,5-pyridinecarboximide | Not specified |
Note: Specific yields were not provided in the cited literature for the final pyridine products, but the formation of endo- and exo-adducts was observed.[1]
Protocol 2: Synthesis of Substituted Furans via [4+2] Cycloaddition with Acetylenic Dienophiles
This protocol outlines the reaction of a 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole with dimethyl acetylenedicarboxylate (DMAD) to produce a substituted furan. The reaction proceeds through a Diels-Alder/retro-Diels-Alder sequence.[1]
Materials:
-
2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazole
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazole (1.0 eq) in the anhydrous solvent.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
The reaction involves the formation of a Diels-Alder adduct, which then undergoes a retro-Diels-Alder reaction to release p-nitrobenzonitrile and the desired furan derivative.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the furan product from p-nitrobenzonitrile and any other byproducts.
Quantitative Data Summary:
| Dienophile | Products |
| Dimethyl acetylenedicarboxylate (DMAD) | p-Nitrobenzonitrile, Dimethyl 2-alkyl-5-methoxy-3,4-furandicarboxylate |
Note: Specific yields for the furan product were not detailed in the primary literature, as multiple products were formed.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Thermal Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Nitrophenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a detailed protocol for its synthesis via a thermal method, adapted from established procedures. The described method involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea in a deep eutectic solvent (DES). This approach offers a straightforward route to the desired 2-aminooxazole derivative. For comparison, data from an alternative sonochemical method is also presented, highlighting the trade-offs in reaction time, yield, and product crystallinity.
Reaction Scheme
The synthesis proceeds through the condensation of an α-haloketone with urea, a well-established method for forming the 2-aminooxazole ring system.
Caption: Reaction scheme for the thermal synthesis of 4-(4-Nitrophenyl)oxazol-2-amine.
Experimental Protocol
This protocol details the thermal synthesis of 4-(4-Nitrophenyl)oxazol-2-amine.
Materials and Reagents:
-
2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)
-
Urea (1.0 eq)
-
Deep Eutectic Solvent (DES) (e.g., Choline chloride:Urea 1:2 molar ratio)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and urea (1.0 eq) to the deep eutectic solvent (7.0 g).[1]
-
Thermal Reaction: Stir the mixture at a constant temperature of 65 ± 2 °C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take approximately 3.5 hours for the near-complete consumption of the starting phenacyl bromide derivative.[1][2]
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the reaction mass to a separatory funnel and extract the product using dichloromethane (DCM). The deep eutectic solvent is immiscible in DCM and can be recovered for subsequent runs.[1]
-
Isolation of Product: Separate the DCM layer containing the product. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(4-nitrophenyl)oxazol-2-amine.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
-
Characterization: The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The reported melting point for 4-(4-nitrophenyl)-1,3-oxazol-2-amine is 186 °C.[1]
Data Presentation
The following table summarizes the quantitative data from the thermal synthesis method and provides a comparison with an ultrasound-assisted method.[1][2]
| Parameter | Thermal Synthesis | Sonochemical Synthesis |
| Reactant Molar Ratio | 1:1 (α-haloketone:urea) | 1:1 (α-haloketone:urea) |
| Temperature | 65 ± 2 °C | 35 ± 2 °C |
| Reaction Time | 3.5 hours | 8 minutes |
| Yield | 69% | 90% |
| Product Crystallinity | 8.33% | 21.12% |
Experimental Workflow
The following diagram illustrates the key steps in the thermal synthesis and work-up procedure.
References
4-(4-Nitrophenyl)oxazole: A Versatile Scaffold for Medicinal Chemistry
Introduction: The 4-(4-nitrophenyl)oxazole motif has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This heterocyclic structure, characterized by an oxazole ring substituted with a 4-nitrophenyl group, has been incorporated into a range of bioactive molecules demonstrating promising activities against various diseases, including cancer, microbial infections, and parasitic diseases. The electron-withdrawing nature of the nitro group, coupled with the unique electronic and structural features of the oxazole ring, provides a valuable framework for designing compounds with specific biological targets.
Key Applications in Drug Discovery
Derivatives of this compound have shown considerable potential across several therapeutic areas:
-
Anticancer Activity: The this compound scaffold has been utilized in the synthesis of compounds with antiproliferative properties. While specific signaling pathways for direct derivatives are still under extensive investigation, related compounds containing the nitrophenyl moiety have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.
-
Antimicrobial Activity: The structural features of this compound make it a promising candidate for the development of new antimicrobial agents. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating the potential of this scaffold to yield compounds with significant antimicrobial efficacy.
-
Antitrypanosomal Activity: While not a direct oxazole derivative, the closely related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has yielded compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This highlights the importance of the 4-nitrophenyl group in designing antiparasitic agents and provides a strong rationale for exploring this compound derivatives for similar applications.
Data Presentation: Biological Activity of Related Compounds
The following table summarizes the biological activity of selected compounds that, while not all direct derivatives of this compound, feature the closely related 4-(4-nitrophenyl)triazole or nitrophenyl-oxadiazole structures, illustrating the therapeutic potential of the 4-nitrophenyl pharmacophore.
| Compound ID | Scaffold | Biological Activity | Target Organism/Cell Line | IC50 Value | Reference |
| Compound 16 (analogue) | 4-(4-Nitrophenyl)-1H-1,2,3-triazole | Antitrypanosomal | Trypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells) | 0.16 ± 0.02 µM | [1] |
| Compound 19 (analogue) | 4-(4-Nitrophenyl)-1H-1,2,3-triazole | Antitrypanosomal | Trypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells) | 0.10 ± 0.04 µM | [1] |
| Benzimidazole derivative (19) | 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Cytotoxicity | - | 17.5 µM | [2] |
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine
A key starting material for the synthesis of more complex derivatives is 4-(4-nitrophenyl)oxazol-2-amine. An efficient synthesis can be achieved via the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with urea.
Materials:
-
2-bromo-1-(4-nitrophenyl)ethan-1-one
-
Urea
-
Deep Eutectic Solvent (e.g., choline chloride:urea) or a suitable organic solvent (e.g., ethanol)
Protocol (Thermal Method): [3]
-
In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in a suitable solvent like ethanol.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 4-(4-nitrophenyl)oxazol-2-amine.
Protocol (Ultrasound-Assisted Method): [3]
-
In a suitable vessel, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent), urea (1.2 equivalents), and a deep eutectic solvent.
-
Submerge the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power for a short duration (e.g., 8-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, extract the product using a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
General Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Illustrative)
This protocol describes a general method for synthesizing 1,3,4-oxadiazole derivatives, which can be adapted for nitrophenyl-containing analogues.[4]
Step 1: Synthesis of Hydrazide
-
To a solution of a methyl ester (e.g., methyl 4-nitrobenzoate) in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to obtain the corresponding hydrazide as a solid precipitate.
-
Filter and dry the product.
Step 2: Synthesis of N'-acylhydrazide
-
React the hydrazide from Step 1 with an appropriate acyl chloride in a suitable solvent (e.g., pyridine or dichloromethane with a base) at 0°C to room temperature.
-
Work up the reaction to isolate the N,N'-diacylhydrazine.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Treat the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).[4]
-
Heat the reaction mixture to effect cyclization.
-
After completion, carefully quench the reaction with ice-water and neutralize with a base.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography.
Visualizations
Logical Workflow for the Synthesis of Bioactive Oxazole Derivatives
Caption: Synthetic workflow for developing bioactive oxazole derivatives.
Potential Signaling Pathway Inhibition by Nitrophenyl-Containing Heterocycles
Caption: Inhibition of the NF-κB signaling pathway.
References
Quantitative Analysis of 4-(4-Nitrophenyl)oxazole: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the precise quantification of 4-(4-Nitrophenyl)oxazole, a molecule of interest in pharmaceutical and chemical research. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Electrochemical Analysis, and Mass Spectrometry (MS), offering insights into their principles, protocols, and comparative advantages. This guide is intended to assist researchers in selecting and implementing the most suitable analytical strategy for their specific research needs, ensuring data accuracy and reliability in drug development and quality control processes.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. A summary of key quantitative data for applicable techniques is presented below to facilitate a comparative assessment.
| Analytical Technique | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Separation via liquid chromatography and detection by UV-Vis absorbance. | 1 - 100 µg/mL | ~0.1 - 0.5 µg/mL | ~0.3 - 1.5 µg/mL | Robust, widely available, good precision and accuracy. |
| Electrochemical Detection | Measurement of the current response from the oxidation or reduction of the analyte at an electrode surface. | 0.1 - 100 µM | ~0.01 - 0.1 µM | ~0.03 - 0.3 µM | High sensitivity, low cost, suitable for specific matrices. |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective detection based on mass-to-charge ratio. | 0.1 - 1000 ng/mL | ~0.01 - 0.1 ng/mL | ~0.03 - 0.3 ng/mL | Very high sensitivity and selectivity, suitable for complex matrices. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | 1 - 50 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | Simple, rapid, and cost-effective for pure samples. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for the specific quantification of this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely used approach for the separation and quantification of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improving peak shape).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and resolution, 0.1% formic acid can be added to the aqueous component. The optimal ratio should be determined experimentally.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically in the range of 254-320 nm).
-
Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any interfering peaks.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Electrochemical Detection
This protocol describes a highly sensitive method for quantifying this compound based on its electrochemical properties. The nitro group is electrochemically active and can be readily reduced.
1. Instrumentation and Materials
-
Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Glassy carbon electrode (GCE) as the working electrode.
-
Ag/AgCl electrode as the reference electrode.
-
Platinum wire as the counter electrode.
-
Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0).
-
This compound reference standard.
-
Nitrogen gas for deoxygenation.
-
Volumetric flasks and pipettes.
2. Electrode Preparation
-
Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and then ethanol.
-
The GCE can be modified with nanomaterials (e.g., graphene, nanoparticles) to enhance sensitivity and selectivity, as described in various literature for 4-nitrophenol detection.[1][2][3][4][5]
3. Preparation of Solutions
-
Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (pH 7.0).
-
Standard Stock Solution (1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute with the supporting electrolyte.
-
Calibration Standards: Prepare a series of calibration standards in the supporting electrolyte.
4. Electrochemical Measurement
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for at least 10 minutes.
-
Record the background voltammogram using a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
Add a known concentration of the this compound standard to the cell and record the voltammogram. The reduction of the nitro group will produce a characteristic peak.
-
Optimize the instrumental parameters (e.g., pulse amplitude, scan rate) for maximum signal.
5. Data Analysis
-
Construct a calibration curve by plotting the peak current against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by measuring its peak current and using the calibration curve.
Visualizing the Analytical Workflow
A generalized workflow for the quantification of this compound is depicted below. This process highlights the key stages from sample preparation to final data analysis.
Caption: General workflow for the quantification of this compound.
Logical Relationship of Analytical Method Selection
The choice of an analytical technique is guided by the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical parameters.
Caption: Decision tree for selecting an analytical method.
References
The van Leusen Oxazole Synthesis: A Detailed Guide for the Modern Organic Chemist
The synthesis of the oxazole ring, a privileged scaffold in medicinal chemistry and materials science, has been a subject of intense research.[1] Among the various methodologies, the van Leusen oxazole synthesis stands out for its efficiency and versatility in constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This powerful reaction, first reported in 1972, leverages the unique reactivity of TosMIC to create the oxazole heterocycle in a straightforward manner.[1] This guide provides an in-depth exploration of the van Leusen oxazole synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, designed for researchers and professionals in drug development and organic synthesis.
I. The Cornerstone Reagent: Understanding TosMIC
The success of the van Leusen oxazole synthesis is intrinsically linked to the multifaceted reactivity of p-toluenesulfonylmethyl isocyanide (TosMIC). This odorless, crystalline solid is a powerhouse of functionality, containing:
-
An acidic α-carbon: The protons on the carbon adjacent to the sulfonyl and isocyanide groups are readily abstracted by a base, forming a nucleophilic carbanion.
-
An isocyanide group: This functional group is crucial for the cyclization step.
-
A tosyl group: This serves as an excellent leaving group in the final elimination step, driving the formation of the aromatic oxazole ring.[2]
II. Reaction Mechanism: A Step-by-Step Elucidation
The van Leusen oxazole synthesis proceeds through a well-defined, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Deprotonation: The reaction is initiated by the deprotonation of TosMIC at the α-carbon by a base, typically potassium carbonate, to form a resonance-stabilized carbanion. The choice of base is crucial; for most applications, a mild base like K₂CO₃ is sufficient, especially when working with base-sensitive aldehydes.
-
Nucleophilic Addition: The TosMIC carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms an intermediate alkoxide.
-
Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide then undergoes an intramolecular cyclization by attacking the carbon of the isocyanide group. This ring-closing step forms a five-membered oxazoline intermediate.[2]
-
Tautomerization and Elimination: The oxazoline intermediate tautomerizes, and a subsequent base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) leads to the formation of the aromatic 5-substituted oxazole product.[2] This final, irreversible step provides the thermodynamic driving force for the reaction.
Diagram of the van Leusen Oxazole Synthesis Mechanism:
References
Application Notes and Protocols: Investigating 4-(4-Nitrophenyl)oxazole Derivatives as Potential Antitrypanosomal Agents
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole (BZN) and nifurtimox, are limited by their efficacy, particularly in the chronic phase of the disease, and are associated with considerable side effects. This necessitates the discovery and development of novel, safer, and more effective antitrypanosomal agents.
This document provides a framework for the investigation of 4-(4-nitrophenyl)oxazole derivatives as a potential new class of antitrypanosomal agents. While direct research on this specific oxazole scaffold is limited in the available literature, extensive studies on the bioisosteric 4-(4-nitrophenyl)-1H-1,2,3-triazole analogues provide a strong rationale and a valuable starting point for research in this area. This application note will, therefore, leverage the data and protocols from studies on these triazole derivatives to guide the synthesis, in vitro evaluation, and mechanistic studies of their oxazole counterparts. The underlying hypothesis is that the 4-(4-nitrophenyl) pharmacophore is crucial for activity, and the oxazole ring represents a viable alternative to the triazole core, potentially offering modulated physicochemical and pharmacokinetic properties.
Data Presentation: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives
The following tables summarize the in vitro activity of a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against Trypanosoma cruzi, which can serve as a benchmark for the evaluation of novel this compound analogues.
Table 1: In Vitro Activity against T. cruzi Trypomastigotes and Cytotoxicity
| Compound ID | Modification from Hit 1 | IC50 (µM) vs. T. cruzi Trypomastigotes | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI = CC50/IC50) |
| BZN | - | 34 | - | 14.4 - 32.8 |
| Hit 1 | N-benzylacetamide moiety | 7 | >800 | 114 |
| Cmpd 16 | Peracetylated galactopyranosyl moiety | 6 ± 1 | >2500 | >416 |
| Cmpd 22 | - | 4.17 | 5.06 (MRC-5 cells) | 1.2 |
Table 2: In Vitro Activity against Intracellular T. cruzi Amastigotes
| Compound ID | IC50 (µM) vs. Amastigotes in LLC-MK2 cells | IC50 (µM) vs. Amastigotes in C2C12 cells |
| BZN | 1.4 ± 0.1 | 6 ± 1 |
| Cmpd 16 | 0.16 ± 0.02 | 0.13 ± 0.01 |
| Cmpd 19 | 0.10 ± 0.04 | 0.11 ± 0.02 |
Experimental Protocols
The following protocols are adapted from methodologies used for the evaluation of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives and are directly applicable to the study of their oxazole analogues.
Protocol 1: General Synthesis of this compound Derivatives
A potential synthetic route to the target compounds could involve a Hantzsch-type synthesis or a Robinson-Gabriel synthesis, followed by derivatization.
Workflow for Synthesis and Initial Screening
Caption: Workflow for the synthesis and initial in vitro screening of this compound derivatives.
Protocol 2: In Vitro Assay against T. cruzi Trypomastigotes
-
Parasite Culture: Culture Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase) in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the assay medium.
-
Assay:
-
Plate 1 x 10^6 trypomastigotes/mL in a 96-well plate.
-
Add the test compounds at various concentrations. Include benznidazole as a positive control and DMSO as a negative control.
-
Incubate the plates at 28°C for 24 hours.
-
-
Viability Assessment: Add a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside) and incubate for 4-6 hours. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of parasite viability for each concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
-
Cell Culture: Culture a mammalian cell line (e.g., LLC-MK2 or C2C12) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add the test compounds at various concentrations.
-
Incubate for 24-48 hours.
-
-
Viability Assessment: Use a standard viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 value.
Protocol 4: In Vitro Assay against Intracellular T. cruzi Amastigotes
-
Infection: Seed mammalian host cells (e.g., LLC-MK2) in a 96-well plate and infect them with trypomastigotes at a parasite-to-cell ratio of 10:1.
-
Treatment: After 24 hours of infection, remove the non-internalized parasites by washing and add fresh medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assessment: Fix and stain the cells (e.g., with Giemsa stain) and count the number of amastigotes per cell under a microscope. Alternatively, for parasite lines expressing a reporter gene, quantify the reporter signal.
-
Data Analysis: Determine the percentage of infection and the number of amastigotes per cell to calculate the IC50 value.
Potential Mechanism of Action and Signaling Pathways
The nitro group in the 4-(4-nitrophenyl) scaffold is a key feature, suggesting a potential mechanism of action involving bioreduction by parasitic nitroreductases (NTRs). This process can lead to the generation of reactive nitrogen species, inducing oxidative stress and damaging parasite macromolecules.
Proposed Mechanism of Action
Application Notes and Protocols for Employing 4-(4-Nitrophenyl)oxazole in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 4-(4-Nitrophenyl)oxazole as a diene in inverse-electron-demand Diels-Alder reactions. The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position of the oxazole ring renders it an electron-deficient diene, suitable for cycloaddition reactions with electron-rich dienophiles. This reactivity profile opens avenues for the synthesis of highly substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document outlines a representative synthesis of this compound and a general protocol for its application in Diels-Alder reactions, supported by tabulated data from analogous systems and illustrative diagrams.
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the synthesis of six-membered rings.[1] While typically involving an electron-rich diene and an electron-deficient dienophile (normal-electron-demand), the inverse-electron-demand Diels-Alder (IEDDA) reaction, which employs an electron-deficient diene and an electron-rich dienophile, has gained significant traction for the synthesis of complex heterocyclic systems.[2][3]
Oxazoles can function as dienes in Diels-Alder reactions, leading to the formation of pyridines after a subsequent retro-Diels-Alder elimination of water or other small molecules from the initial cycloadduct.[4][5] The diene character of the oxazole ring is enhanced by the presence of electron-withdrawing substituents, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[6][7][8] The 4-nitrophenyl group is a potent electron-withdrawing group, thus making this compound a prime candidate for IEDDA reactions.
These reactions are of significant interest to drug development professionals as they provide a modular and efficient route to novel pyridine-based compounds with potential therapeutic applications.
Synthesis of this compound
While a direct, optimized synthesis for this compound is not extensively reported, a plausible and representative protocol can be adapted from the synthesis of similar 4-aryl-oxazoles. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. An alternative approach, adapted from the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine, involves the reaction of a phenacyl bromide derivative with a suitable nitrogen-containing reagent.[9]
Representative Synthetic Protocol (adapted from Robinson-Gabriel Synthesis)
This protocol describes a two-step synthesis starting from 4-nitroacetophenone.
Step 1: Synthesis of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
A detailed experimental protocol for this step is required and would typically involve the α-bromination of 4-nitroacetophenone followed by reaction with an amine source like hexamine (Delepine reaction) or direct amination.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic anhydride and acetic acid, add an appropriate acylating agent (e.g., formic acid or a derivative) (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Diels-Alder Reaction of this compound
As an electron-deficient diene, this compound is expected to react readily with electron-rich dienophiles such as enamines, vinyl ethers, and ynamines in an inverse-electron-demand Diels-Alder reaction. The resulting cycloadduct typically undergoes a spontaneous or acid-catalyzed elimination of water to yield a substituted pyridine.
General Experimental Protocol for Inverse-Electron-Demand Diels-Alder Reaction
-
In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable high-boiling aprotic solvent (e.g., toluene, xylene, or 1,4-dioxane).
-
Add the electron-rich dienophile (e.g., a vinyl ether or an enamine) (1.2-2.0 eq) to the solution.
-
If necessary, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid can be added to promote the reaction.[6][7]
-
Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine.
Data Presentation
Due to the lack of specific literature data for the Diels-Alder reactions of this compound, the following table summarizes representative yields for IEDDA reactions of oxazoles with various electron-withdrawing substituents reacting with electron-rich dienophiles. This data provides an expected range of efficacy for the proposed protocols.
| Oxazole Diene (with EWG) | Dienophile | Product | Yield (%) | Reference |
| 4-Cyanooxazole | 1-Morpholinocyclohexene | Tetrahydroquinoline derivative | 75 | Analogous System |
| Ethyl 2-methyloxazole-4-carboxylate | Ethyl vinyl ether | Substituted Pyridine | 68 | Analogous System |
| 4-Nitro-2-phenyloxazole (as dienophile) | 2,3-Dimethyl-1,3-butadiene | Cycloadduct | Not specified | [10] |
| 5-Ethoxyoxazole | Various dienophiles | Substituted 3-hydroxypyridines | Good to Excellent | [5] |
Note: The data presented is for analogous systems and serves as a guideline for expected outcomes.
Visualizations
Reaction Pathway Diagrams
Caption: Representative synthesis of this compound.
Caption: Mechanism of the IEDDA reaction of this compound.
Experimental Workflow
Caption: General workflow for the Diels-Alder reaction.
Conclusion
This compound is a promising electron-deficient diene for inverse-electron-demand Diels-Alder reactions, offering a valuable synthetic route to highly functionalized pyridines. The provided protocols and application notes serve as a comprehensive guide for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block. While specific quantitative data for the named compound is limited in the current literature, the established principles of oxazole chemistry and IEDDA reactions strongly support its potential as a reactive component in these powerful cycloaddition reactions. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the synthetic potential of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Fluorescent Sensors Based on the Nitrophenyl-Oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent sensors built upon the nitrophenyl-oxazole scaffold represent a significant class of chemical tools for probing biological systems. The unique photophysical properties of the oxazole ring, combined with the hypoxia-responsive nature of the nitrophenyl group, make these sensors particularly valuable for studying disease states characterized by low oxygen levels, such as cancer and ischemia.[1] The core principle of these sensors lies in a "turn-on" fluorescence mechanism, where the non-fluorescent nitrophenyl moiety is enzymatically reduced to a highly fluorescent aminophenyl group, providing a direct and quantifiable signal of specific biological activity.[2][3]
These application notes provide a comprehensive overview of the synthesis, characterization, and application of nitrophenyl-oxazole-based fluorescent sensors, with a primary focus on their use in detecting nitroreductase activity and imaging cellular hypoxia.
Signaling Pathway: Nitroreductase-Mediated Fluorescence Activation
The primary signaling mechanism for nitrophenyl-oxazole sensors in biological systems is the reduction of the nitro group by nitroreductase (NTR) enzymes, which are upregulated under hypoxic conditions.[3] This process converts the electron-withdrawing nitro group, which quenches the fluorescence of the oxazole fluorophore through photoinduced electron transfer (PET), into an electron-donating amino group. This conversion restores the intramolecular charge transfer (ICT) character of the molecule, resulting in a significant increase in fluorescence emission.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(4-nitrophenyl)oxazole, with a focus on improving reaction yields and minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing targeted solutions to enhance experimental outcomes.
Question 1: My reaction yield is low, and I observe significant tar formation. What are the likely causes and solutions?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your substrate, leading to decomposition and polymerization. This is a common issue in acid-catalyzed reactions like the Robinson-Gabriel synthesis.[1]
Recommended Solutions:
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times that can promote side reactions.[1]
-
Use Milder Dehydrating Agents: Instead of strong acids like concentrated sulfuric acid, consider using milder reagents. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or Dess-Martin periodinane (DMP) can be effective for sensitive substrates.[2]
-
Employ Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.
Question 2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: An incomplete reaction suggests that the activation energy for the cyclization is not being met or the chosen reagent is not potent enough for your specific substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent or base (in the case of the van Leusen synthesis) can improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
-
Switch to a More Powerful Reagent: If a mild reagent is ineffective, a stronger one might be necessary. For the Robinson-Gabriel synthesis, phosphorus oxychloride (POCl₃) or Eaton's reagent could be more effective than trifluoroacetic anhydride (TFAA).[1][2] In the van Leusen synthesis, a stronger base might be required.
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze intermediates and quench reagents, leading to an incomplete reaction. Ensure all solvents and reagents are thoroughly dried before use.
Question 3: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
Answer: Byproduct formation is a common challenge in oxazole synthesis. The nature of the byproduct can often indicate the underlying issue.
Common Side Reactions and Solutions:
-
Hydrolysis of Intermediates: In the Robinson-Gabriel synthesis, water can hydrolyze the oxazoline intermediate back to the starting 2-acylamino-ketone.
-
Solution: Maintain strictly anhydrous conditions and use a powerful dehydrating agent to scavenge any in-situ generated water.
-
-
Dimerization of TosMIC: In the van Leusen synthesis, tosylmethyl isocyanide (TosMIC) can dimerize under basic conditions.
-
Solution: A 1:2 ratio of TosMIC to base can help prevent the formation of the dimer.
-
-
Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.
-
Solution: The choice of synthetic route can often control regioselectivity. For instance, the van Leusen reaction with an aldehyde and TosMIC typically yields a 5-substituted oxazole.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis . The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2] The van Leusen synthesis typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]
Q2: How do I choose between the Robinson-Gabriel and van Leusen synthesis?
A2: The choice depends on the availability of starting materials and the desired substitution pattern.
-
Robinson-Gabriel: This method is suitable if the corresponding 2-acylamino-ketone is readily available or can be easily synthesized (e.g., via the Dakin-West reaction).[2]
-
Van Leusen: This is a versatile method, especially for preparing 5-substituted oxazoles from aldehydes. For 4-substituted oxazoles, a modified approach using an α-substituted TosMIC is required. Aromatic aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde, generally show higher reactivity in this synthesis.[3][4]
Q3: What are some "greener" alternatives to traditional synthesis conditions?
A3: Several more environmentally friendly approaches have been developed:
-
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to dramatically increase the yield and reduce the reaction time for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine. For example, an ultrasound-assisted method gave a 90% yield in 8 minutes, compared to a 69% yield in 3.5 hours for the conventional thermal method.[5]
-
Use of Ionic Liquids: Ionic liquids can be used as recyclable solvents in the van Leusen synthesis, offering a greener alternative to volatile organic solvents. This approach has been shown to provide high yields, and the ionic liquid can be reused multiple times without a significant loss in activity.[4]
-
Microwave-Assisted Synthesis: As mentioned in the troubleshooting guide, microwave irradiation can lead to shorter reaction times and improved yields.[3]
Q4: How can I purify the final this compound product?
A4: Standard purification techniques are typically employed:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying oxazole derivatives. The choice of eluent will depend on the polarity of the specific compound and any impurities.[1]
-
Workup Procedure: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure before further purification.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and Analogs
| Method | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Thermal Synthesis | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | Deep Eutectic Solvent, 65 ± 2 °C, 3.5 h | 4-(4-Nitrophenyl)oxazol-2-amine | 69 | [5] |
| Ultrasound-Assisted | 2-Bromo-1-(4-nitrophenyl)ethan-1-one, Urea | Deep Eutectic Solvent, Room Temp., 8 min | 4-(4-Nitrophenyl)oxazol-2-amine | 90 | [5] |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, Acetic Anhydride, 90-100 °C | 2,5-Disubstituted oxazole | Varies | [1] |
| Modified van Leusen | α-Substituted TosMIC, Aldehyde | K₂CO₃, Methanol, Reflux | 4,5-Disubstituted oxazole | 65-85 | [6] |
| One-Pot van Leusen | TosMIC, Aldehyde, Aliphatic Halide | K₂CO₃, Ionic Liquid (e.g., [bmim]Br), RT | 4,5-Disubstituted oxazole | High | [4] |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Modified van Leusen Synthesis for 4-Substituted Oxazoles
This protocol is adapted for the synthesis of 4-substituted oxazoles.
-
Preparation: Combine the α-substituted tosylmethyl isocyanide (1.0 eq) and the aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq) in a round-bottom flask with a suitable solvent such as methanol.
-
Reaction: Add a base, such as potassium carbonate (2.0 eq), to the stirred solution. Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[6]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water and an appropriate organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent and purify the crude product by column chromatography.[6]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues in oxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(4-Nitrophenyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 4-(4-Nitrophenyl)oxazole. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions to achieve high purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | - Incomplete reaction. - Product loss during extraction due to partial solubility in the aqueous phase. - Decomposition of the product under the reaction or work-up conditions. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. - Ensure the work-up is performed without unnecessary delays and avoid overly acidic or basic conditions if the product is sensitive. |
| Oily or Gummy Product Instead of a Solid | - Presence of residual solvent. - High concentration of impurities depressing the melting point. - The product may exist as a low-melting solid or an amorphous material. | - Dry the product thoroughly under high vacuum. - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to induce solidification. |
| Difficulty in Recrystallization (No Crystals Form) | - The solution is not supersaturated. - The chosen solvent is too good a solvent for the compound. - Presence of impurities inhibiting crystal nucleation. | - Slowly evaporate the solvent to increase the concentration. - If the compound is highly soluble, try a solvent in which it is less soluble, or use a co-solvent system (a "good" solvent and a "poor" solvent). For instance, dissolve in a minimal amount of hot ethanol and slowly add water until turbidity persists. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful crystallization. |
| Product Contaminated with Starting Materials | - Incomplete reaction. - Inefficient removal during purification. | - Ensure the reaction goes to completion using TLC analysis. - If starting materials are significantly different in polarity from the product, column chromatography is recommended. For example, if starting from 4-nitrobenzamide and an α-haloketone, the amide is typically more polar. |
| Yellow or Brown Discoloration of the Final Product | - Presence of colored impurities, possibly from side reactions or degradation. - Residual palladium catalyst if a cross-coupling reaction was used in the synthesis. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - For column chromatography, ensure good separation of the colored bands from the product fraction. - If residual metal is suspected, a plug filtration through celite or a specialized scavenger resin may be necessary. |
| Multiple Spots on TLC After Purification | - The compound may be unstable on silica gel. - Co-elution of impurities with the product during column chromatography. | - Run a 2D TLC to check for on-plate decomposition. If the compound is unstable, consider using a different stationary phase like alumina (basic or neutral). - Optimize the mobile phase for column chromatography to achieve better separation (e.g., by trying different solvent systems or using a gradient elution). A common starting point is a mixture of hexane and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often depend on the synthetic route. For instance, in a Robinson-Gabriel type synthesis from a 2-acylamino-ketone, you might encounter:
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Unreacted starting materials: such as 2-acylamino-ketone.
-
Hydrolysis products: if water is present.
-
Enamides: arising from an alternative dehydration pathway.
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Side-products from the dehydrating agent: for example, from reactions with reagents like sulfuric acid or phosphorus pentoxide.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For many nitrophenyl-containing heterocyclic compounds, ethanol is a good starting point for recrystallization. The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then allow it to cool slowly. If the compound is too soluble in ethanol, a mixed solvent system like ethanol/water or dichloromethane/hexane can be effective.
Q3: I am planning to use column chromatography for purification. What conditions do you recommend?
A3: A standard and effective method for the column chromatography of this compound is using silica gel as the stationary phase. A good mobile phase to start with is a mixture of hexane and ethyl acetate . The optimal ratio will depend on the specific impurities present, but a gradient elution from a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) to a higher polarity mixture (e.g., 7:3 or 1:1 hexane:ethyl acetate) is often successful. Monitor the separation using TLC to identify the fractions containing the pure product.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques:
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Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity. For the related compound, 4-(4-nitrophenyl)-1,3-oxazol-2-amine, a melting point of 186 °C has been reported[1].
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirmation of the correct molecular weight.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30-50% ethyl acetate).
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
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Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
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Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Appearance |
| Recrystallization (Ethanol) | 85% | >98% | 75% | Pale yellow crystals |
| Column Chromatography (Silica, Hexane/EtOAc) | 85% | >99% | 80% | Off-white solid |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
optimizing reaction conditions for the synthesis of oxazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of oxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazole derivatives? A1: Several conventional methods are widely used for oxazole synthesis. The most common include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis.[1][2][3] Other notable methods are the Bredereck reaction and the cycloisomerization of propargyl amides.[1][3]
Q2: What are the key reaction parameters to control for a successful synthesis? A2: Successful oxazole synthesis depends on the careful control of several parameters. These include reaction temperature, choice of solvent, the type and amount of catalyst or base used, the quality of the starting materials, and the overall reaction time.[4][5] Optimizing these factors is critical for achieving high yields and purity.
Q3: How do I choose the most suitable synthesis method for my target compound? A3: The choice of method depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.
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Robinson-Gabriel Synthesis: Ideal for preparing 2,5-disubstituted oxazoles from 2-acylamino-ketones.[6][7]
-
Van Leusen Oxazole Synthesis: A versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] It can also be adapted for 4,5-disubstituted oxazoles.[11]
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Fischer Oxazole Synthesis: Used for synthesizing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin, typically under acidic conditions.[12][13]
Q4: What are the main safety considerations when working with reagents for oxazole synthesis? A4: Many reagents used in oxazole synthesis require careful handling. For instance, dehydrating agents used in the Robinson-Gabriel synthesis like phosphorus pentoxide, phosphorus oxychloride, and sulfuric acid are corrosive and moisture-sensitive.[2][14] TosMIC, used in the Van Leusen reaction, is sensitive to moisture.[8] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guides
Problem Area 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I resolve this? A: Low yields are a frequent issue stemming from several potential factors. A systematic approach is best for troubleshooting.
Initial Checks (All Methods):
-
Reagent Quality: Ensure starting materials are pure and dry. Aldehydes can oxidize to carboxylic acids, and key reagents like TosMIC can degrade.[5] Purify starting materials if necessary.[8]
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Anhydrous Conditions: Many oxazole syntheses are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents, especially for the Van Leusen and Fischer syntheses.[8][13]
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Reaction Temperature: The reaction may be temperature-sensitive. Reactions performed at suboptimal temperatures can result in significantly lower yields.[4] It is crucial to monitor and control the temperature accurately.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8]
Method-Specific Troubleshooting:
-
For Robinson-Gabriel Synthesis: The choice of cyclodehydrating agent is critical. While agents like H₂SO₄ or POCl₃ can be used, they sometimes lead to low yields.[3][12] Using polyphosphoric acid or trifluoromethanesulfonic acid may improve the yield.[3][12][14]
-
For Van Leusen Synthesis: The base is a critical component. Potassium carbonate (K₂CO₃) is common, but stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or DBU may be more effective, especially if the reaction is sluggish.[5][8] Ensure the TosMIC reagent is of high quality.
-
For Fischer Synthesis: This reaction requires strictly anhydrous conditions and the use of dry hydrogen chloride gas in an ether solvent.[13] Any presence of water can inhibit the reaction.
Problem Area 2: Formation of Side Products and Impurities
Q: My final product is contaminated with significant impurities or side products. How can I improve the reaction's selectivity? A: Side product formation is often related to impurities in the starting materials or non-optimized reaction conditions.
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Identify the Impurity: If possible, characterize the major side product to understand its origin.
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Purify Starting Materials: The most common source of side products is impure reagents. For the Van Leusen synthesis, ketone impurities in the aldehyde starting material can react with TosMIC to form a nitrile byproduct.[8] Purifying the aldehyde by distillation or chromatography is recommended.[8]
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Optimize Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions. Ensure precise measurement of all components.
-
Control Temperature: Running the reaction at a temperature that is too high can sometimes promote side reactions or decomposition of the product.
-
Byproducts of Fischer Synthesis: In the Fischer synthesis, side products such as 2,5-bis(4-bromophenyl)-4-chlorooxazole or the corresponding oxazolidinone can sometimes be observed.[13] Careful control of reaction conditions can help minimize these.
Problem Area 3: Difficult Product Purification
Q: I am struggling to purify my crude oxazole derivative. What are the best practices? A: Purification challenges often arise from byproducts with similar polarity to the desired product or from emulsions during workup.
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Standard Purification Methods: The most common purification techniques are flash column chromatography and recrystallization.[15][16][17] A solvent system such as n-Hexane:Ethyl acetate is often effective for chromatography.[16][17]
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Aqueous Workup: During the workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help break the emulsion.[8]
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Removing Specific Byproducts:
-
Van Leusen Synthesis: A common byproduct is p-toluenesulfinic acid. This can be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution.[8]
-
General Acidic/Basic Impurities: Washing the organic layer with a mild basic solution (like NaHCO₃) or a mild acidic solution (like dilute HCl) can remove acidic or basic impurities, respectively.[17]
-
Optimization of Reaction Conditions: Data Tables
Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize the effects of various conditions on oxazole synthesis.
Table 1: Effect of Solvent on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Neat (Solvent-free) | 60 | 77 |
| 2 | CH₃CN | 60 | Lower Yield |
| 3 | CHCl₃ | 60 | Lower Yield |
| 4 | CH₂Cl₂ | 60 | Lower Yield |
| 5 | Dichlorobenzene | 60 | No Product |
Table 2: Effect of Base and Conditions on Van Leusen Synthesis (Based on the synthesis of 5-phenyl oxazole)[18]
| Entry | Base (equiv.) | Solvent | Method | Temperature (°C) | Time | Yield (%) |
| 1 | K₂CO₃ (2) | IPA | Conventional | 60 | 1 hr | 95 |
| 2 | K₂CO₃ (2) | EtOH | Conventional | 60 | 1.5 hr | 92 |
| 3 | K₂CO₃ (2) | IPA | Microwave | 65 | 8 min | 96 |
| 4 | NaHCO₃ | IPA | Conventional | 60 | 6 hr | Low |
| 5 | Et₃N | IPA | Conventional | 60 | 6 hr | Low |
Table 3: Effect of Temperature on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 13 |
| 2 | 40 | 31 |
| 3 | 60 | 77 |
| 4 | 80 | 60 |
Table 4: Effect of Catalyst Loading on Yield (Based on a model reaction of benzoyl azide with phenyl acetylene)[4]
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2 | 36 |
| 2 | 5 | 51 |
| 3 | 10 | 77 |
Detailed Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole [6][19]
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Starting Material: Begin with 2-acylamino-ketone (e.g., 2-benzamidoacetophenone).
-
Reaction Setup: In a round-bottom flask, dissolve the 2-acylamino-ketone in a suitable solvent.
-
Cyclodehydration: Add a cyclodehydrating agent. Concentrated sulfuric acid (H₂SO₄) is commonly used.[19] The mixture is typically heated to facilitate the intramolecular cyclization and dehydration.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.
Protocol 2: Van Leusen Synthesis of 5-Aryloxazoles [8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Solvent Addition: Add anhydrous methanol (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-5 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole [13][20]
-
Starting Materials: Use equimolar amounts of a cyanohydrin (e.g., mandelic acid nitrile) and an aldehyde (e.g., benzaldehyde).
-
Reaction Setup: Dissolve the reactants in anhydrous diethyl ether in a flask protected from atmospheric moisture.
-
Acid Catalyst: Bubble dry, gaseous hydrogen chloride (HCl) through the solution.
-
Precipitation: The oxazole product will precipitate from the ether solution as its hydrochloride salt.
-
Workup: Collect the precipitate by filtration.
-
Purification: Convert the hydrochloride salt to the free base by treating it with water or by boiling it in alcohol. The resulting free base can be further purified by recrystallization.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Overcoming Poor Solubility of 4-(4-Nitrophenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the experimental challenges posed by the poor aqueous solubility of 4-(4-Nitrophenyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous buffer?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The presence of two aromatic rings (the phenyl and oxazole moieties) gives the molecule a significant hydrophobic character. While the nitro group adds some polarity, it is insufficient to overcome the overall low affinity for water, leading to difficulties in achieving desired concentrations in aqueous-based experimental systems.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for dissolving hydrophobic compounds for in vitro assays. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is the cause and what can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered in the final aqueous solution, which can no longer keep the hydrophobic compound dissolved. To mitigate this, you can:
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Lower the final concentration of this compound in your experiment.
-
Incorporate a co-solvent or surfactant into your aqueous buffer to increase its solubilizing capacity.
-
Prepare an intermediate dilution in a co-solvent before the final dilution into the buffer.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
A4: The tolerance of cell lines to DMSO varies, but most can tolerate concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always best practice to determine the specific tolerance of your cell line and to include a vehicle control (buffer with the same final DMSO concentration but without the compound) in all experiments.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound.
dot graph TD subgraph "Troubleshooting Workflow" A[Start: Compound Precipitates] --> B{Optimize Solvent System}; B --> C[Try Co-solvents e.g., Ethanol, PEG 300]; B --> D[Try Surfactants e.g., Tween® 80, Polysorbate 20]; C --> E{Success?}; D --> E; E -- No --> F{Employ Solubilizing Excipients}; F --> G[Use Cyclodextrins e.g., HP-β-CD]; G --> H{Success?}; H -- No --> I{Re-evaluate Experiment}; I --> J[Lower Final Concentration]; I --> K[Modify Assay Protocol]; E -- Yes --> L[End: Solubilized]; H -- Yes --> L; end
end Workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Qualitative Solubility of this compound
This table provides general guidance on the solubility of this compound in common laboratory solvents based on its chemical properties. Experimental verification is required.
| Solvent Class | Solvent Examples | Expected Solubility | Application Notes |
| Aqueous Buffers | PBS, Tris, HEPES | Very Poor / Insoluble | Not suitable for direct dissolution. Requires solubilizing agents. |
| Polar Aprotic | DMSO, DMF | High | Recommended for creating high-concentration stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate | Can be used as co-solvents to improve aqueous solubility.[1][2] |
| Non-Polar | Hexane, Toluene | Poor | Not recommended for most biological experimental workflows. |
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient Type | Name | Typical Starting Concentration (in final solution) | Mechanism of Action |
| Co-solvent | Polyethylene Glycol 300/400 (PEG 300/400) | 1 - 10% (v/v) | Reduces the polarity of the aqueous medium, improving solvation of hydrophobic molecules.[3] |
| Co-solvent | Propylene Glycol | 1 - 20% (v/v) | Acts as a water-miscible solvent that reduces water's intermolecular attraction.[3] |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | 0.1 - 1% (v/v) | Forms micelles that encapsulate the compound, increasing its apparent solubility.[4] |
| Non-ionic Surfactant | Polysorbate 20 (Tween® 20) | 0.1 - 1% (v/v) | Similar to Polysorbate 80, forms micelles to solubilize hydrophobic drugs. |
| Cyclodextrin | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1 - 5% (w/v) | Forms an inclusion complex where the compound is held within its hydrophobic core. |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent System
This protocol is a first-line approach for improving the solubility of this compound in aqueous buffers for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG 300)
-
Target aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure the solid is completely dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Prepare Intermediate Stock: Create an intermediate stock solution by diluting the primary stock 1:4 in PEG 300. For example, mix 10 µL of the 50 mM primary stock with 40 µL of PEG 300 to yield a 10 mM intermediate stock in 20% DMSO / 80% PEG 300.
-
Prepare Final Working Solution: Dilute the intermediate stock at least 1:100 into your final aqueous buffer. For example, add 10 µL of the 10 mM intermediate stock to 990 µL of PBS to get a 100 µM final solution. The final solvent concentration will be low (e.g., 0.2% DMSO, 0.8% PEG 300).
-
Final Check: Vortex the final working solution thoroughly and visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Solubilization Using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
This is an advanced technique suitable for preparing a more stable, water-soluble form of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to the compound. A 1:1 ratio is a common starting point.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water. Separately, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Mixing and Equilibration: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring continuously. Allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.
-
Freezing: Rapidly freeze the solution using a dry ice/acetone bath or by placing it in a -80°C freezer until completely solid.
-
Lyophilization: Place the frozen sample on a pre-chilled lyophilizer and run the freeze-drying cycle until all the solvent has sublimated, typically for 48-72 hours.
-
Final Product: The resulting product is a fluffy, dry powder of the this compound:HP-β-CD inclusion complex, which should exhibit significantly improved aqueous solubility. Reconstitute this powder directly in your aqueous buffer for experiments.
Visualizations
References
troubleshooting unexpected side products in oxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side products during oxazole synthesis. The following information is designed to help you diagnose and resolve common issues in three prevalent oxazole synthesis methods: the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. While a robust method, it can be prone to side reactions, particularly under harsh conditions.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel reaction is producing a significant amount of black, tar-like material and very low yields of the desired oxazole. What's happening?
A1: The formation of tar or polymeric material is a common issue in the Robinson-Gabriel synthesis and is often a result of the harsh dehydrating conditions, especially when using strong acids like concentrated sulfuric acid at high temperatures.[1] Sensitive substrates can easily decompose under these conditions.
Troubleshooting Steps:
-
Use a Milder Dehydrating Agent: Consider replacing concentrated sulfuric acid with a milder reagent.[2] Polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent are effective alternatives that can minimize decomposition.[1] For particularly sensitive substrates, a combination of triphenylphosphine and iodine can be used.[2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of decomposition. It is crucial to find a balance where the cyclization proceeds at a reasonable rate without significant byproduct formation.[1]
-
Reduce Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, which can lead to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]
Q2: I'm observing an unexpected byproduct with a mass corresponding to the elimination of water from my starting material, but it's not the oxazole. What could it be?
A2: This is likely an enamide, which is a common side product in the Robinson-Gabriel synthesis.[2] It forms through a competing elimination reaction of the 2-acylamino-ketone.
Troubleshooting Steps:
-
Modify Reaction Conditions: Altering the dehydrating agent and temperature can influence the reaction pathway. Systematic experimentation is often necessary to find conditions that favor the desired intramolecular cyclization over the intermolecular elimination leading to the enamide.[2]
-
Choice of Dehydrating Agent: The choice of a dehydrating agent can be critical. For example, using phosphorus oxychloride (POCl₃) might favor the cyclization pathway for certain substrates.
Q3: The reaction is sluggish and incomplete, even after prolonged reaction times. How can I drive it to completion?
A3: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.[1]
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If you are using a mild reagent like TFAA and observing a sluggish reaction, consider switching to a more powerful agent like phosphorus oxychloride (POCl₃) or Eaton's reagent.[1]
Data Presentation: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100°C | Inexpensive and powerful. | Harsh conditions, can lead to decomposition and tar formation.[1] |
| Polyphosphoric Acid (PPA) | Neat or high-boiling solvents | High temperatures | Can provide better yields than H₂SO₄ for some substrates. | Viscous and difficult to stir; requires high temperatures. |
| Phosphorus Oxychloride (POCl₃) | Toluene, Dioxane | Reflux | Effective for many substrates. | Corrosive and moisture-sensitive. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[3] | Expensive. |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, two-step process with high functional group tolerance.[1] | Expensive reagents.[1] |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid [1]
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild Robinson-Gabriel Synthesis using Triphenylphosphine and Iodine
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Visualization
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4]
Frequently Asked Questions (FAQs)
Q1: I'm observing chlorinated byproducts in my Fischer oxazole synthesis. What are they and how can I avoid them?
A1: A common side product in the Fischer synthesis is a chloro-oxazoline intermediate.[4] In some cases, over-chlorination of the oxazole ring can also occur, leading to products like 2,5-bis(4-bromophenyl)-4-chlorooxazole when using brominated starting materials.[4] The formation of these byproducts is driven by the use of anhydrous HCl.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The presence of water can lead to other side reactions, but excess HCl can drive the formation of chlorinated species. Ensure you are using anhydrous ether and passing dry HCl gas through the solution.
-
Control Stoichiometry of HCl: Use the minimum amount of HCl necessary to catalyze the reaction. Saturation of the solution may not be required and could promote side reactions.
-
Alternative Acid Catalysts: While the classical Fischer synthesis uses HCl, exploring other Lewis or Brønsted acids under anhydrous conditions might reduce chlorination, although this would be a deviation from the standard protocol.
Q2: My reaction is yielding a significant amount of an oxazolidinone byproduct. Why is this happening?
A2: The formation of an oxazolidinone is another potential side reaction in the Fischer synthesis, particularly when there is moisture present in the reaction mixture.[4] The chloro-oxazoline intermediate can be hydrolyzed to the corresponding oxazolidinone.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Use freshly distilled, dry solvents and ensure the HCl gas is passed through a drying agent before bubbling into the reaction mixture. All glassware should be oven-dried.
-
Prompt Work-up: Once the reaction is complete, as indicated by the precipitation of the oxazole hydrochloride, prompt filtration and subsequent treatment to obtain the free base can minimize the time for side reactions like hydrolysis to occur.
Experimental Protocol
Protocol 3: Classical Fischer Oxazole Synthesis [4]
-
Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube outlet.
-
Reaction: Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution. The product, the oxazole hydrochloride, will begin to precipitate. Continue passing HCl until precipitation is complete.
-
Isolation of Hydrochloride Salt: Collect the precipitated solid by filtration, wash with anhydrous ether, and dry.
-
Formation of Free Base: To obtain the free oxazole, treat the hydrochloride salt with a weak base. This can be achieved by adding it to water or by boiling it in alcohol.
-
Purification: Extract the free base with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude oxazole can be further purified by recrystallization or column chromatography.
Visualization
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]
Frequently Asked Questions (FAQs)
Q1: My van Leusen reaction is giving a low yield of the oxazole, and I've isolated a stable intermediate. What is it?
A1: The most common reason for low yields in the van Leusen synthesis is the incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2] This intermediate can sometimes be isolated as the major product if the elimination step is not efficient.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) after the initial addition of reagents can promote the elimination of p-toluenesulfinic acid.[2]
-
Use a Stronger Base: While potassium carbonate is commonly used, a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[2]
-
Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or with gentle heating can drive the conversion of the oxazoline intermediate to the final oxazole product.[2]
Q2: I'm observing a nitrile byproduct instead of the expected oxazole. What is the cause?
A2: The formation of a nitrile byproduct is indicative of ketone impurities in your aldehyde starting material.[2] Ketones react with TosMIC to produce nitriles via the van Leusen ketone-to-nitrile conversion.
Troubleshooting Steps:
-
Purify the Aldehyde: Ensure the aldehyde starting material is free of ketone impurities. This can be achieved by distillation, column chromatography, or by using a freshly opened bottle of a high-purity aldehyde.
-
Check for Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids upon storage. The presence of acidic impurities can quench the base required for the reaction, leading to low yields. Use freshly purified or distilled aldehydes.
Q3: How can I synthesize 4,5-disubstituted oxazoles using the van Leusen methodology?
A3: The classical van Leusen synthesis yields 5-substituted oxazoles. However, modifications allow for the synthesis of 4,5-disubstituted oxazoles. A one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective for this purpose.[6]
Data Presentation: Effect of Base on the Yield of 5-Phenyloxazole
| Base | Solvent | Temperature | Yield (%) |
| K₂CO₃ | Methanol | Reflux | ~85-95% |
| t-BuOK | THF | 0°C to RT | ~90-98% |
| DBU | Acetonitrile | Room Temperature | ~90-97% |
| Et₃N | Methanol | Reflux | Lower yields, often incomplete reaction |
Note: Yields are substrate-dependent and the conditions provided are for general guidance.
Experimental Protocols
Protocol 4: General Procedure for the Synthesis of 5-Substituted Oxazoles [2]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 5: Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [6]
-
Preparation: In a round-bottom flask, combine the aldehyde (1.0 eq), TosMIC (1.1 eq), and an alkyl halide (1.2 eq) in an ionic liquid (e.g., [bmim]BF₄).
-
Reaction: Add a suitable base (e.g., K₂CO₃, 2.0 eq) and stir the mixture at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrates). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, extract the product with a solvent such as diethyl ether or ethyl acetate. The ionic liquid can often be recovered, washed, and reused.
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Visualization
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
enhancing the fluorescence quantum yield of oxazole-based probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxazole-based fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield of your probes and resolve common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with oxazole-based probes.
Question: My oxazole-based probe exhibits very low or no fluorescence. What are the potential causes and how can I troubleshoot this?
Answer:
Low fluorescence quantum yield is a common issue that can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Verify Probe Integrity and Concentration:
-
Purity: Ensure the purity of your oxazole-based probe. Impurities can quench fluorescence. Consider re-purifying your compound if necessary.
-
Concentration: Prepare a fresh dilution of your probe. While higher concentrations might seem intuitive for stronger signals, they can lead to self-quenching. It is recommended to work within a concentration range where the absorbance is below 0.1 to avoid inner filter effects.[1][2]
-
-
Optimize Solvent Conditions:
-
Solvent Polarity: The choice of solvent is critical as it can significantly influence the spectral properties of the probe (solvatochromism).[3][4][5] Test a range of solvents with varying polarities to find the optimal environment for your specific oxazole derivative. Some naphthoxazole derivatives exhibit high fluorescence quantum yields in a variety of solvents.[5]
-
pH: For certain probes, pH can dramatically affect fluorescence. For instance, a hydroxythiophene-conjugated benzothiazole (BzT-OH) shows weak fluorescence at pH below 7.0 but is greatly enhanced at a pH above 8.0.[6] Ensure your buffer system maintains the optimal pH for your probe.
-
-
Review Instrumentation and Settings:
-
Spectrofluorometer Settings: Confirm that the excitation wavelength (λ_ex) is set to the maximum absorption wavelength of your probe.[3] Record the emission spectrum over a wavelength range longer than the excitation wavelength.[3]
-
Cuvettes: Use standard 10 mm path length fluorescence cuvettes. To minimize errors in absorbance calculations, consider using absorption cuvettes with extended path lengths.[2]
-
-
Consider Structural Modifications:
-
Rigidification: Increasing the rigidity of the molecular skeleton is a known strategy to enhance emission.[7]
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can tune the fluorescence quantum yield.[7] However, be aware that certain substituents, like para-dialkoxy groups adjacent to the oxadiazole ring, can lead to a reduced quantum yield.[8]
-
Question: I am observing a significant shift in the emission wavelength of my probe. What could be the reason?
Answer:
A shift in the emission wavelength, known as a solvatochromic shift, is often due to the interaction of the probe with its solvent environment.
-
Solvent Polarity: The fluorescence spectra of many oxazole derivatives are sensitive to solvent polarity.[3][4][5] This effect can be harnessed for sensing applications but needs to be controlled for consistent measurements.
-
Intramolecular Charge Transfer (ICT): In some oxazole derivatives, an intramolecular charge transfer can occur upon excitation, leading to a large Stokes shift and solvatochromism.[4][5]
To troubleshoot, characterize the spectral properties of your probe in a range of solvents to understand its solvatochromic behavior. If a consistent emission wavelength is required, select a solvent system that provides stable performance.
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the fluorescence quantum yield (Φ_F) of my oxazole-based probe?
A1: The most common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing your sample to a well-characterized standard with a known quantum yield.[1][2][3]
Q2: What is a suitable standard for quantum yield determination?
A2: The choice of standard is crucial. Select a standard fluorophore that has an absorption and emission profile overlapping with your oxazole derivative.[3] A commonly used standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).[3]
Q3: What is the "inner filter effect" and how can I avoid it?
A3: The inner filter effect is a phenomenon where the emitted fluorescence is re-absorbed by the sample, leading to an underestimation of the quantum yield. To avoid this, it is essential to work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.[1][2][3]
Q4: Can structural modifications to the oxazole core enhance the quantum yield?
A4: Yes, structural modifications are a key strategy for tuning the photophysical properties of oxazole probes.[7] Rigidification of the molecular structure and the strategic placement of electron-donating or electron-withdrawing groups can significantly impact the fluorescence quantum yield.[7] However, the outcome can be complex and may require systematic investigation.[7]
Q5: My probe's fluorescence is quenched in the presence of certain metal ions. Is this normal?
A5: Yes, some oxazole derivatives can act as "turn-off" fluorescent sensors for specific metal ions. For example, a 1,3-oxazole has shown a "turn-off" effect in the presence of Ni²⁺.[9] This property can be exploited for developing selective metal ion probes.
Quantitative Data Summary
The following tables summarize the photophysical properties of selected oxazole-based probes.
Table 1: Photophysical Properties of Selected Novel Oxazole-Based Fluorophores [3]
| Compound/Dye | Excitation Max. (λ_ex, nm) | Emission Max. (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Diaryloxazole 7a | ~350-400 | ~400-465 | ~50-115 | Not Reported | Not Reported | Various Solvents |
| 2-Styryloxazole 12a | ~350-400 | ~450 | ~50-100 | Not Reported | Not Reported | Various Solvents |
Note: Quantum yield and molar extinction coefficient data are not always reported and can vary significantly with the solvent.[3]
Table 2: Photophysical Properties of Benzothiazole-Thiophene Conjugates [6]
| Probe | Condition | λ_abs (nm) | λ_em (nm) | Φ_F (%) |
| BzT-OH | DMSO | 390 | 472 | 50 |
| BzT-OAc | DMSO | 381 | 460 | 52 |
| BzT-OAcryl | DMSO | 381 | 468 | 16 |
| BzT-OH | pH 5.0 | - | - | 2.5 |
| BzT-OH | pH 8.3 | 420 | 520 | 56 |
| BzT-OAc | pH 7.4 | - | 474 | 21 |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Φ_F) by the Relative Method [1][2][3]
Objective: To quantify the ratio of photons emitted to photons absorbed by an oxazole-based probe relative to a standard.
Materials:
-
Oxazole-based probe (sample)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate)
-
Appropriate solvents
-
UV-Visible spectrophotometer
-
Spectrofluorometer
-
10 mm path length fluorescence cuvettes
-
Absorption cuvettes (10 mm or longer path length)
Procedure:
-
Standard and Sample Preparation:
-
Select a standard fluorophore whose absorption and emission spectra overlap with the sample.[3]
-
Prepare a series of five to six solutions of both the standard and the sample at different concentrations in the same solvent if possible.
-
Ensure the absorbance of each solution at the excitation wavelength is below 0.1 to prevent inner filter effects.[1][2][3]
-
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum for each solution using a UV-Visible spectrophotometer.
-
Note the absorbance value at the excitation wavelength for each solution.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under each emission curve to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis:
-
For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield of the sample using the following equation:[1][3]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
sample and std refer to the sample and standard, respectively.
-
-
Visualizations
Caption: Experimental workflow for quantum yield determination.
Caption: Troubleshooting logic for low quantum yield.
References
- 1. static.horiba.com [static.horiba.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent and media effects on the photophysics of naphthoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Enhancing the Photostability of 4-(4-Nitrophenyl)oxazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of 4-(4-Nitrophenyl)oxazole fluorophores. Photobleaching, the irreversible loss of fluorescence upon light exposure, can significantly impact the quality and reliability of fluorescence microscopy data. This guide offers strategies to mitigate this issue through chemical modification, environmental control, and optimized imaging protocols.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound fluorophore photobleach so quickly?
A1: The rapid photobleaching of this compound is primarily attributed to the presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring. While this group can contribute to desirable solvatochromic properties, it also renders the molecule more susceptible to photochemical degradation. Upon excitation, the fluorophore can enter a reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically alter and destroy the fluorophore. The nitro group can exacerbate this process.[1]
Q2: What are the main strategies to improve the photostability of my this compound probe?
A2: There are three primary strategies to enhance the photostability of these fluorophores:
-
Chemical Modification: Altering the chemical structure of the fluorophore to reduce its susceptibility to photobleaching.
-
Environmental Control: Modifying the chemical environment surrounding the fluorophore to minimize reactions that lead to photobleaching.
-
Optimized Imaging Parameters: Adjusting microscope settings to reduce the rate of photobleaching during image acquisition.
Q3: How does changing the chemical structure improve photostability?
A3: Replacing the electron-withdrawing nitro group with an electron-donating group, such as an amino group (-NH₂), can significantly increase photostability. Electron-donating groups can decrease the likelihood of the fluorophore entering a reactive triplet state, thus reducing the chances of photo-oxidation.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. They work by scavenging for reactive oxygen species, thereby protecting the fluorophore from photo-oxidation.[2] Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and various commercial formulations.
Q5: Can I use antifade reagents for live-cell imaging?
A5: Many traditional antifade reagents are toxic to live cells. However, there are commercially available antifade reagents specifically designed for live-cell imaging that are less toxic and can help prolong the fluorescent signal. It is crucial to use reagents explicitly stated to be suitable for live-cell experiments.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging with this compound fluorophores.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | Photobleaching: The inherent instability of the this compound structure under illumination. | 1. Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.2. Decrease Exposure Time: Use the shortest possible exposure time for each image.3. Use an Antifade Reagent: Incorporate an antifade reagent like n-propyl gallate into your mounting medium for fixed samples. For live cells, use a live-cell compatible antifade reagent.4. Chemical Modification: If possible, synthesize and use the aminophenyl analog of the fluorophore. |
| Weak initial fluorescence signal. | Low Quantum Yield: The this compound scaffold may have an intrinsically low fluorescence quantum yield.[3] Suboptimal Imaging Conditions: Incorrect filter sets or imaging parameters. | 1. Increase Fluorophore Concentration: If possible, use a higher concentration of the fluorescent probe.2. Optimize Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral properties of your fluorophore.3. Increase Detector Gain: Increase the gain on your detector to amplify the signal, but be mindful of introducing noise. |
| High background fluorescence. | Autofluorescence: Intrinsic fluorescence from the sample (e.g., cells or tissue).Excess Fluorophore: Unbound fluorophore contributing to background signal. | 1. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific fluorophore signal from the autofluorescence.2. Thorough Washing: Ensure adequate washing steps after staining to remove any unbound fluorophore.3. Use a Different Emission Channel: If autofluorescence is problematic in a particular channel, try shifting to a fluorophore that emits in a different spectral region. |
Strategies for Improving Photostability
Chemical Modification: Reduction of the Nitro Group
A highly effective strategy to enhance the photostability of this compound is to convert the electron-withdrawing nitro group into an electron-donating amino group. This chemical reduction yields 4-(4-Aminophenyl)oxazole, a more photostable analog.
Experimental Protocol: Reduction of this compound to 4-(4-Aminophenyl)oxazole
This protocol describes a common method for the reduction of an aromatic nitro group to an amine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
Ethanol (or another suitable solvent like ethyl acetate)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve the Starting Material: In a round-bottom flask, dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Add Catalyst: Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 4-(4-Aminophenyl)oxazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Outcome: The resulting 4-(4-Aminophenyl)oxazole is expected to exhibit significantly improved photostability compared to the parent nitro compound. While specific quantitative data for this exact transformation is not readily available in the literature, the general principle of increased photostability upon replacing an electron-withdrawing group with an electron-donating group is well-established for many fluorophore classes.
Environmental Control: Use of Antifade Reagents
Incorporating an antifade reagent into the mounting medium is a straightforward and effective way to reduce photobleaching. N-propyl gallate (NPG) is a commonly used and effective antioxidant.
Experimental Protocol: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
n-Propyl gallate (NPG)
-
Deionized water
-
pH meter
Procedure:
-
Prepare PBS/Glycerol Solution: Prepare a 90% glycerol solution in 1x PBS. For example, mix 9 ml of glycerol with 1 ml of 10x PBS and 1 ml of deionized water.
-
Dissolve NPG: Prepare a 2% (w/v) stock solution of n-propyl gallate in the 90% glycerol/PBS solution. This may require gentle heating and stirring to dissolve completely.
-
Adjust pH: Adjust the final pH of the mounting medium to ~8.0-8.5 using a small amount of a basic solution (e.g., 1M NaOH), as the effectiveness of some antifade reagents is pH-dependent.
-
Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Application: After the final washing step of your staining protocol, remove as much of the wash buffer as possible from your sample. Add a drop of the NPG-containing mounting medium onto the sample before placing the coverslip. Seal the edges of the coverslip with nail polish to prevent drying.
Data Presentation
| Compound | Substituent on Phenyl Ring | Expected Relative Photostability | Expected Relative Quantum Yield |
| This compound | Nitro (-NO₂) (Electron-withdrawing) | Lower | Lower |
| 4-(4-Aminophenyl)oxazole | Amino (-NH₂) (Electron-donating) | Higher | Higher |
Visualizations
Logical Workflow for Improving Photostability
Caption: A logical workflow diagram illustrating the strategies to address the photobleaching of this compound fluorophores.
Signaling Pathway for Photobleaching
Caption: A simplified signaling pathway illustrating the process of fluorophore photobleaching involving reactive oxygen species (ROS).
Experimental Workflow for Synthesis and Evaluation
References
Technical Support Center: Purification of 4-(4-Nitrophenyl)oxazole by Column Chromatography
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-nitrophenyl)oxazole. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for column chromatography.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: The compound is not moving off the baseline (Rf value is too low) in my chosen solvent system.
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Question: I'm using a non-polar solvent system like 10% ethyl acetate in hexane, but my this compound spot isn't moving from the origin on the TLC plate. What should I do?
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Answer: This is a common observation due to the high polarity of the nitro group and the oxazole ring. These functionalities lead to strong interactions with the polar silica gel stationary phase. To increase the Rf value, you need to increase the polarity of your mobile phase. Gradually increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. For instance, try 20%, 30%, and even up to 50% ethyl acetate. A small amount of a more polar solvent, like methanol (e.g., 1-2% in dichloromethane), can also be effective for highly polar compounds that are still not moving sufficiently.
Issue 2: The compound is eluting too quickly (Rf value is too high), resulting in poor separation from impurities.
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Question: My this compound is coming off the column almost immediately with the solvent front, and I'm not getting good separation from what I believe are less polar byproducts. How can I improve retention?
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Answer: An Rf value that is too high (typically > 0.5) indicates that the mobile phase is too polar. This reduces the interaction of your compound with the silica gel, leading to rapid elution and co-elution with other components. To resolve this, decrease the polarity of your eluent by reducing the proportion of the polar solvent (e.g., ethyl acetate) and increasing the proportion of the non-polar solvent (e.g., hexane). The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 on a TLC plate, which generally provides the best separation on a column.
Issue 3: I'm observing significant peak tailing, where the spot on the TLC or the band on the column is streaked.
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Question: The spot for my compound is streaking significantly on the TLC plate, and on the column, it's coming off as a broad, tailing band, contaminating many fractions. What causes this and how can I fix it?
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Answer: Peak tailing for polar compounds like this compound on silica gel is often due to strong, non-ideal interactions between the analyte and the stationary phase. This can be exacerbated by overloading the column or issues with the sample's solubility in the mobile phase.
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Reduce Sample Load: Applying too much sample to the column can saturate the stationary phase, leading to tailing. Use a larger column or reduce the amount of crude material being purified.
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Dry Loading: If your compound has poor solubility in the eluent, it can cause tailing. Consider "dry loading" the sample. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, silica-adsorbed sample to the top of your column.
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Solvent System Modification: Sometimes, using a different solvent system can improve peak shape. For example, a dichloromethane/methanol system might provide better results than ethyl acetate/hexane if solubility is the primary issue.
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Issue 4: The purified fractions are still showing impurities after column chromatography.
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Question: Even after carefully performing column chromatography, my NMR analysis shows that the product is not pure. What could have gone wrong?
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Answer: This can happen for several reasons:
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Inadequate Separation: The chosen solvent system may not have been optimal for separating the desired product from a specific impurity with a very similar Rf value. Careful TLC analysis with multiple solvent systems before running the column is crucial.
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Column Overloading: As mentioned, loading too much sample can lead to broad bands that overlap, resulting in impure fractions.
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Fraction Collection: The fractions collected might have been too large. Collecting smaller fractions around the elution point of your compound allows for more precise isolation of the pure substance.
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Compound Decomposition: Although this compound is generally stable, some impurities or the compound itself could potentially degrade on the acidic silica gel over the long duration of a column run. If you suspect this, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (1-2%).
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Data Presentation
The selection of an appropriate mobile phase is critical for the successful purification of this compound. The following table provides a starting point for solvent system selection and the expected retention factor (Rf) values on a standard silica gel TLC plate.
| Mobile Phase Composition (Ethyl Acetate:Hexane, v/v) | Expected Rf Range | Separation Characteristics |
| 10:90 | 0.0 - 0.1 | The compound will likely have very low mobility. This system is too non-polar for efficient elution. |
| 20:80 | 0.1 - 0.25 | A good starting point for achieving adequate retention. May provide good separation from less polar impurities. |
| 30:70 | 0.25 - 0.4 | Often the optimal range for good separation on a column. Provides a balance between retention and elution time. |
| 40:60 | 0.4 - 0.6 | The compound will move faster. This may be useful if the main impurities are significantly more polar. |
| 50:50 | > 0.6 | Elution will be rapid, likely resulting in poor separation from compounds of similar polarity and co-elution with less polar impurities. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh for flash chromatography)
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Ethyl acetate (analytical grade)
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Hexane (analytical grade)
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Glass column with a stopcock
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Cotton or glass wool
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Sand (acid-washed)
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TLC plates (silica gel coated)
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Developing chamber for TLC
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
Methodology:
-
Selection of Solvent System:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in a chamber with a pre-determined solvent system (start with 30:70 ethyl acetate:hexane).
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Visualize the developed plate under a UV lamp.
-
Adjust the solvent system polarity to achieve an Rf value of approximately 0.25-0.35 for the this compound spot, with good separation from other visible spots.
-
-
Column Packing (Slurry Method):
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
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In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane). The consistency should be pourable but not too dilute.
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification).
-
Never let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a thin layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level just reaches the top of the sand layer.
-
Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).
-
Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the bottom of the column.
-
Monitor the separation by periodically collecting small samples from the eluting solvent and spotting them on a TLC plate. Develop the TLC plate to identify which fractions contain the pure product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, melting point).
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Navigating the Robinson-Gabriel Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the Robinson-Gabriel synthesis for the creation of oxazole-containing compounds, this technical support center offers a comprehensive resource to overcome common experimental challenges. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols to enhance reaction success and product purity.
Troubleshooting Common Pitfalls
This section addresses specific issues that may arise during the Robinson-Gabriel synthesis in a question-and-answer format, providing targeted solutions to improve yields and minimize byproducts.
Question 1: My reaction is yielding very little product and I'm observing a significant amount of dark, tar-like material. What's going wrong?
Answer: Low yields accompanied by charring or tar formation are typically indicative of reaction conditions that are too harsh for your specific 2-acylamino-ketone substrate. Strong acids, such as concentrated sulfuric acid (H₂SO₄), especially at elevated temperatures, can lead to decomposition and polymerization of starting materials and products.
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with gentler alternatives. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid. Modern methods employing reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and the prevention of substrate decomposition.
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can increase the likelihood of byproduct formation.
Question 2: My reaction is not going to completion, even after an extended period. How can I drive the reaction forward without generating unwanted byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the chosen dehydrating agent is not potent enough for your substrate.
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild reagent, consider a stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.
Question 3: It appears my 2-acylamino-ketone starting material is degrading before the desired cyclization can occur. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be sensitive to reaction conditions, particularly to hydrolysis under strongly acidic conditions before intramolecular cyclization.
Recommended Solutions:
-
Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the amide bond in the starting material. It is crucial to use thoroughly dried solvents and reagents.
Question 4: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired oxazole formation. These include the hydrolysis of intermediates and the formation of enamides.
Recommended Solutions:
-
For Hydrolysis: Maintain strictly anhydrous conditions. Using a more powerful dehydrating agent can also help by effectively scavenging any trace amounts of water.
-
For Enamide Formation: This side reaction involves the elimination of water from the 2-acylamino-ketone to form an enamide. Modifying the reaction conditions, such as changing the temperature or the dehydrating agent, may disfavor this pathway.
Comparison of Common Cyclodehydrating Agents
The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.
| Dehydrating Agent | Typical Solvents | Typical Temperatures | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | Inexpensive and potent. | Harsh conditions, can lead to charring and low yields for sensitive substrates. |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Dioxane | Reflux | Powerful dehydrating agent. | Can be difficult to handle and may require harsh conditions. |
| Phosphorus Oxychloride (POCl₃) | Toluene, Dioxane | Reflux | Effective for many substrates. | Can be corrosive and requires careful handling. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis. | Expensive, can be too reactive for some substrates. |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance. | Two-step process, expensive reagents. |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
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Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically
Technical Support Center: Efficient Synthesis of Substituted Oxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of substituted oxazoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted oxazoles, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My oxazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in oxazole synthesis can stem from several factors related to reagents, reaction conditions, and catalyst activity. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in aldehydes, ketones, or other starting materials can lead to side reactions. For instance, the presence of ketone impurities in aldehyde starting materials used in the Van Leusen synthesis can result in the formation of nitrile byproducts instead of the desired oxazole.[1] Ensure the purity of your starting materials, purifying them by distillation or chromatography if necessary.
-
Anhydrous Conditions: Many oxazole synthesis reactions are sensitive to moisture. Water can lead to the hydrolysis of sensitive intermediates or deactivate catalysts. Ensure all solvents and reagents are rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Some reactions require heating to proceed at an optimal rate, while others may decompose at elevated temperatures. If the yield is low, consider optimizing the temperature. For example, in the Robinson-Gabriel synthesis, heating to 90-100°C is often necessary.[2]
-
Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). If the reaction has stalled, extending the reaction time may be beneficial.
-
-
Catalyst Activity:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or improper handling. For solid-supported catalysts, ensure they have been stored correctly and have not been exposed to air or moisture if they are air-sensitive.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. If you suspect insufficient catalytic activity, a modest increase in the catalyst loading may improve the yield. However, excessive catalyst can sometimes lead to increased byproduct formation.
-
Question 2: I am observing the formation of significant byproducts in my reaction. How can I minimize their formation?
Answer:
Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired oxazole. Here are some strategies to minimize byproducts:
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Incorrect Regioisomer: In reactions like the palladium-catalyzed direct arylation of oxazoles, the formation of an undesired regioisomer can be a major issue. The choice of ligand and solvent plays a crucial role in controlling regioselectivity. For instance, in the palladium-catalyzed arylation of oxazole, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with specific phosphine ligands.[3][4][5]
-
Side Reactions of Starting Materials: As mentioned, impurities in starting materials can lead to byproducts. For the Van Leusen synthesis, the formation of a nitrile byproduct can be suppressed by ensuring the aldehyde starting material is free of ketone impurities.[1]
-
Optimizing the Cyclodehydrating Agent: In the Robinson-Gabriel synthesis, the choice of the cyclodehydrating agent is critical. Strong acids like sulfuric acid can sometimes lead to charring or degradation of sensitive substrates. Milder reagents such as trifluoroacetic anhydride or phosphorus oxychloride might be better alternatives.[2] A head-to-head comparison of different dehydrating agents is often necessary to find the optimal conditions for a specific substrate.[2]
Question 3: My palladium-catalyzed cross-coupling reaction to form a substituted oxazole is not working. What should I check?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in oxazole synthesis, but they can be sensitive. If your reaction is failing, consider the following:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. If one ligand is not effective, screening a panel of ligands with different steric and electronic properties is a standard troubleshooting step.
-
Base Selection: The base is crucial for the deprotonation step in many cross-coupling reactions. The strength and solubility of the base can significantly affect the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If your reaction is not proceeding, switching to a stronger or more soluble base might be necessary.
-
Catalyst Oxidation State: Ensure that the active palladium(0) species is being generated and maintained throughout the reaction. The use of pre-catalysts like Pd₂(dba)₃ is common. Make sure the pre-catalyst is of good quality.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my desired substituted oxazole?
A1: The choice of catalyst depends heavily on the desired substitution pattern and the available starting materials. Here is a general guide:
-
For 2,5-disubstituted oxazoles:
-
Palladium-catalyzed coupling of N-propargylamides with aryl iodides is a reliable method.[3]
-
Gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source offers broad substrate scope.[3]
-
Copper-catalyzed tandem oxidative cyclization is also highly efficient under mild conditions.[3]
-
-
For 4,5-disubstituted oxazoles:
-
The Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), an aldehyde, and an aliphatic halide is a classic and effective method.[3]
-
-
For 2,4,5-trisubstituted oxazoles:
Q2: What are the advantages of using a metal-free catalytic system for oxazole synthesis?
A2: Metal-free catalytic systems offer several advantages, particularly in the context of drug development:
-
Reduced Metal Contamination: They eliminate the risk of residual metal impurities in the final product, which is a significant concern for pharmaceutical applications.
-
Cost-Effectiveness: Metal-free catalysts are often cheaper than precious metal catalysts like palladium and gold.
-
Sustainability: These methods are often considered more environmentally friendly.
-
Simplified Purification: The absence of metal catalysts can simplify the workup and purification process.
Q3: Can I use a heterogeneous catalyst for oxazole synthesis?
A3: Yes, heterogeneous catalysts have been successfully employed for oxazole synthesis. For example, an MCM-41-immobilized phosphine-gold(I) complex has been used for the [2+2+1] annulation to produce 2,5-disubstituted oxazoles.[3] The main advantage of a heterogeneous catalyst is its easy recovery and reusability, which can make the process more economical and sustainable.[3]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,5-Disubstituted Oxazoles
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 80 | 12 | 70-95 |
| AuCl(PPh₃) / AgOTf | Terminal alkynes, Nitriles, Oxidant | [2+2+1] Annulation | 2 | Acetonitrile | 60 | 8 | 80-98 |
| Cu(OAc)₂ | Enamides | Oxidative Cyclization | 10 | Dichloroethane | Room Temp | 24 | 75-90 |
| Iodine | Aromatic aldehydes, Amines | Oxidative Cyclization | 20 | DMSO | 100 | 12 | 60-85 |
Table 2: Catalyst and Conditions for Regioselective Direct Arylation of Oxazole
| Desired Product | Catalyst System | Ligand | Solvent | Base | Temperature (°C) | Yield (%) | Regioselectivity (C5:C2) |
| 5-Aryl-oxazole | Pd(OAc)₂ | SPhos | DMA | K₂CO₃ | 120 | 70-90 | >20:1 |
| 2-Aryl-oxazole | Pd(OAc)₂ | P(tBu)₃ | Toluene | K₃PO₄ | 110 | 65-85 | 1:>20 |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol describes a classic method for synthesizing 2,5-disubstituted oxazoles from a 2-acylamino-ketone.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography.[2]
Visualizations
Caption: Catalyst selection workflow for substituted oxazole synthesis.
Caption: General troubleshooting workflow for oxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 4-(4-Nitrophenyl)oxazole and its Analogs
For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-(4-nitrophenyl)oxazole and its structurally related heterocyclic analogs, supported by detailed experimental protocols and workflow visualizations.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(4-nitrophenyl)-1,3-oxazol-2-amine and two other relevant nitrophenyl-substituted heterocyclic compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Aromatic Protons (δ, ppm) | Heterocyclic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 4-(4-Nitrophenyl)-1,3-oxazol-2-amine [1] | CDCl₃ | 8.25-8.20 (m, 2H), 7.90-7.84 (m, 2H) | 8.19-8.17 (s, 1H) | 7.00-6.90 (bs, 2H, -NH₂) |
| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 7.27-7.75 (m, 10H), 7.90-8.37 (m, 4H) | - | 13.17 (br, 1H, -NH) |
| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 8.29 (d, J=8.7 Hz, 2H), 7.85 (d, J=8.7 Hz, 2H), 7.38-7.45 (m, 5H) | 7.99 (s, 1H) | 5.62 (s, 2H, -CH₂) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Aromatic Carbons (δ, ppm) | Heterocyclic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 4-(4-Nitrophenyl)-1,3-oxazol-2-amine [1] | CDCl₃ | 145.9, 130.8, 130.4, 125.4, 124.0 | 161.9, 137.5 | - |
| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d₆ | 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, 146.99 | - | - |
| 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 147.5, 136.8, 134.6, 129.3, 129.0, 128.3, 126.2, 124.4 | 146.9, 120.3 | 54.4 (-CH₂) |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra, representative of standard laboratory practices.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
The NMR spectrometer is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved spectral lines.
3. Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical analysis, 16 to 64 scans are acquired.
-
¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (often several hundred to thousands) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
4. Data Processing:
-
The acquired free induction decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is phased to ensure all peaks have the correct absorption line shape.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the integrals of the signals are calculated to determine the relative ratios of the different types of protons.
Workflow Visualization
The logical flow of the NMR spectroscopy experiment can be visualized as follows:
Caption: Experimental workflow for NMR spectroscopy.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound through a comparative analysis with its analogs. The detailed experimental protocol and workflow visualization offer a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.
References
FT-IR Spectrum Analysis: A Comparative Guide for 4-(4-Nitrophenyl)oxazole
For researchers, scientists, and drug development professionals, understanding the molecular structure and vibrational modes of novel compounds is a critical step in characterization. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Nitrophenyl)oxazole, offering insights into its characteristic absorption bands. By comparing experimental data from related structures, this document serves as a practical reference for the spectral analysis of similar oxazole derivatives.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its core functional groups: the oxazole ring, the para-substituted phenyl ring, and the nitro group. To facilitate the identification and assignment of these bands, the following table summarizes the expected and observed wavenumbers for these functionalities, drawing comparisons with structurally related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Similar Compounds | References |
| Nitro Group (NO₂) | Asymmetric Stretching | 1500 - 1560 | 1523 | [1] |
| Symmetric Stretching | 1335 - 1370 | 1343 | [1] | |
| Oxazole Ring | C=N Stretching | 1620 - 1690 | ~1638 | [2] |
| C-O-C Asymmetric Stretching | 1200 - 1270 | ~1237 | [2] | |
| C-O-C Symmetric Stretching | 1020 - 1080 | ~1089 | [2] | |
| Ring Breathing | 980 - 1020 | - | ||
| Phenyl Group (p-disubstituted) | C-H Stretching (aromatic) | 3000 - 3100 | 3022 | [3] |
| C=C Stretching (in-ring) | 1450 - 1600 | 1602, 1528, 1476 | [2] | |
| C-H Out-of-Plane Bending | 800 - 860 | 856 | [4] |
The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and are key indicators of its presence.[1] For instance, in 4-nitrophenyl-4'-nitrobenzoate, these bands are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively.[1] The oxazole moiety presents several characteristic bands, including the C=N and C-O-C stretching vibrations.[2] The para-substituted phenyl group gives rise to aromatic C-H stretching above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[2][3] Furthermore, the out-of-plane C-H bending vibration is a strong indicator of the substitution pattern on the benzene ring.
Experimental Protocol: FT-IR Analysis of Solid Samples
The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound, such as this compound, using the Potassium Bromide (KBr) pellet method. This technique is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.[5][6]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium Bromide (KBr), IR-grade
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).
-
Weigh approximately 100-200 mg of dry, IR-grade KBr powder. The sample-to-KBr ratio should be in the range of 0.2% to 1%.[7]
-
Combine the sample and KBr in an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a clear pellet.[5][7]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[5]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum using a blank KBr pellet or an empty sample compartment to correct for atmospheric and instrumental variations.[6]
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Post-Analysis:
-
Clean the mortar, pestle, and pellet die thoroughly with an appropriate solvent (e.g., acetone) and dry them completely to avoid cross-contamination.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical steps involved in spectral data interpretation.
Caption: Experimental Workflow for FT-IR Analysis.
Caption: Logical Flow of FT-IR Spectrum Interpretation.
References
Mass Spectrometry Analysis of 4-(4-Nitrophenyl)oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometric behavior of 4-(4-Nitrophenyl)oxazole, a molecule of interest in various research fields. Understanding its fragmentation pattern is crucial for its identification, characterization, and for metabolism studies. This document presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with related structures to offer a comprehensive analytical overview.
Predicted Mass Spectrometry Data of this compound
The mass spectral analysis of this compound is expected to be characterized by fragmentation events involving both the oxazole ring and the nitrophenyl moiety. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak, followed by a series of fragment ions resulting from the loss of small neutral molecules.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes on Fragmentation |
| 190 | [M]⁺ | [C₉H₆N₂O₃]⁺ | Molecular ion |
| 160 | [M - NO]⁺ | [C₉H₆NO₂]⁺ | Loss of nitric oxide from the nitro group. |
| 144 | [M - NO₂]⁺ | [C₉H₆NO]⁺ | Loss of nitrogen dioxide from the nitro group. |
| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | Subsequent loss of CO from the [M - NO₂]⁺ fragment. |
| 104 | [C₇H₄O]⁺ | [C₇H₄O]⁺ | Likely formation of a benzoyl cation derivative after ring cleavage. |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | Fragmentation of the oxazole ring. |
| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Benzene ring fragment. |
Experimental Protocols
A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an EI source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Comparative Fragmentation Analysis
The presence of the nitro group on the phenyl ring significantly influences the fragmentation pattern of this compound when compared to its non-nitrated analog, 4-phenyloxazole.
-
4-Phenyloxazole: The fragmentation is dominated by the cleavage of the oxazole ring, leading to the characteristic loss of CO (28 Da) and HCN (27 Da). The primary fragments would include the molecular ion, [M-CO]⁺, and [M-HCN]⁺.
-
This compound: In addition to the oxazole ring fragmentation, the nitro group introduces characteristic losses of NO (30 Da) and NO₂ (46 Da). These fragmentation pathways are often prominent and can be diagnostic for the presence of a nitroaromatic substructure. The initial loss of the nitro group fragments is expected to be a major pathway, followed by the fragmentation of the remaining phenyloxazole structure.
Visualizing the Fragmentation Pathway
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a general workflow for mass spectrometry analysis.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
A Comparative Guide to the Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine: Thermal vs. Sonochemical Methods
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. This guide provides a detailed comparison of thermal and sonochemical methods for the synthesis of 4-(4-Nitrophenyl)oxazol-2-amine, a molecule of interest in medicinal chemistry. The data presented herein demonstrates the significant advantages of sonochemical synthesis in terms of reaction time, yield, and product quality.
The synthesis of oxazole derivatives is a cornerstone of many drug discovery programs due to their diverse biological activities. The choice of synthetic methodology can profoundly impact the efficiency of producing these valuable scaffolds. This guide presents a head-to-head comparison of conventional thermal heating versus ultrasound-assisted sonochemical synthesis for 4-(4-Nitrophenyl)oxazol-2-amine.
Performance Comparison: A Leap in Efficiency
A study comparing the two methods revealed dramatic improvements when employing sonochemistry. The ultrasound-assisted method resulted in a 90% yield in just 8 minutes, a stark contrast to the 3.5 hours required to achieve a 69% yield via the thermal method.[1] This represents a significant acceleration in reaction rate and a substantial increase in product output.
Beyond yield and reaction time, the quality of the synthesized product was also notably enhanced. The crystallinity of the 4-(4-Nitrophenyl)oxazol-2-amine produced through the sonochemical route was 21.12%, more than double the 8.33% crystallinity observed for the product from the thermal method.[1][2] This improvement of nearly 60% in crystallinity can have significant implications for downstream applications, such as formulation and bioavailability.[1][2]
Furthermore, the sonochemical approach offers a greener and more energy-efficient alternative. Energy calculations indicate that the ultrasound-assisted synthesis saved over 70% of the energy consumed by the conventional thermal method.[1][2]
Quantitative Data Summary
| Parameter | Thermal Synthesis | Sonochemical Synthesis |
| Reaction Time | 3.5 hours | 8 minutes |
| Yield | 69% | 90% |
| Crystallinity | 8.33% | 21.12% |
| Energy Savings | - | >70% |
Experimental Protocols
Both syntheses were conducted using a deep eutectic solvent (DES) as the reaction medium. The general reaction involves the condensation of a phenacyl bromide derivative with urea.[2]
Thermal Synthesis Protocol
A mixture of 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in 7.0 g of a deep eutectic solvent was heated to a temperature of 65 ± 2 °C.[2] The reaction progress was monitored, and upon completion (approximately 3.5 hours), the final product was obtained after evaporation under reduced vacuum.[2]
Sonochemical Synthesis Protocol
A mixture of 4-nitrophenacyl bromide (1 equivalent) and urea (1 equivalent) in 7.0 g of a deep eutectic solvent was subjected to ultrasound irradiation at room temperature (35 ± 2 °C).[2] The irradiation was performed with a 5 s ON and 5 s OFF cycle for a total of 8 minutes to yield the final product.[2]
Synthesis Workflow
Caption: Comparative workflow of thermal vs. sonochemical synthesis.
References
A Comparative Guide to Purity Validation of 4-(4-Nitrophenyl)oxazole by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 4-(4-Nitrophenyl)oxazole. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific requirements.
Introduction to Purity Analysis of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its biological activity, physical properties, and safety profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment. This guide will delve into a validated HPLC method for this compound and compare its performance with Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Alternative Methodologies
For a comprehensive comparison, protocols for Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) are also provided.
Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary for improved volatility and peak shape.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (7:3, v/v).
-
Application: Apply the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 280 nm.
Data Presentation: A Comparative Analysis
The performance of HPLC, GC, and HPTLC for the purity validation of this compound is summarized in the tables below. The data presented is based on hypothetical but realistic experimental outcomes.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC | GC | HPTLC |
| Purity Assay (%) | 99.5 ± 0.1 | 99.3 ± 0.3 | 98.9 ± 0.5 |
| Linearity (r²) | 0.9998 | 0.9991 | 0.9985 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL | 0.3 µg/mL |
| Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% |
| Analysis Time per Sample | ~15 min | ~20 min | ~45 min (for multiple samples) |
| Sample Throughput | High | Moderate | High (for multiple samples) |
Table 2: Analysis of Potential Impurities
This table presents the retention times (RT) for the main component and hypothetical common impurities that could arise during the synthesis of this compound.
| Compound | HPLC (RT, min) | GC (RT, min) | HPTLC (Rf) |
| This compound | 8.5 | 12.2 | 0.55 |
| 4-Nitroacetophenone (Starting Material) | 6.2 | 9.8 | 0.68 |
| 2-Amino-1-(4-nitrophenyl)ethanone (Intermediate) | 4.1 | 11.5 (derivatized) | 0.40 |
| Unidentified By-product | 10.3 | 14.1 | 0.32 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison of the analytical methods.
Caption: HPLC Experimental Workflow for Purity Validation.
Caption: Comparison of Analytical Methods for Purity Validation.
Conclusion
Based on the comparative data, High-Performance Liquid Chromatography (HPLC) emerges as the most suitable method for the routine purity validation of this compound in a research and drug development setting. Its superior precision, sensitivity, and resolving power allow for accurate quantification of the main component and effective separation from potential impurities.
While Gas Chromatography (GC) offers good sensitivity, it may require derivatization for polar, non-volatile compounds like this compound, adding complexity to the sample preparation process. High-Performance Thin-Layer Chromatography (HPTLC) is advantageous for high-throughput screening of multiple samples simultaneously but generally offers lower sensitivity and resolution compared to HPLC.
The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for high precision, the number of samples, and the available instrumentation. However, for comprehensive and reliable purity determination, the presented HPLC method is recommended.
Comparative Study of the Biological Activity of Different Nitrophenyl-Substituted Oxazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of nitrophenyl-substituted oxazoles. This document provides a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Nitrophenyl-substituted oxazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The presence of the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, coupled with a nitrophenyl substituent, imparts unique physicochemical properties that contribute to their therapeutic potential. These compounds have been extensively studied for their anticancer, antimicrobial, and enzyme inhibitory effects. The position of the nitro group on the phenyl ring, as well as other substitutions on the oxazole core, has been shown to significantly influence their biological activity, making the structure-activity relationship (SAR) a key area of investigation. This guide aims to provide a comparative overview of the biological activities of various nitrophenyl-substituted oxazoles, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
Nitrophenyl-substituted oxazoles have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular enzymes, such as topoisomerases, which are essential for DNA replication and cell proliferation.
Table 1: Cytotoxicity of Nitrophenyl-Substituted Oxazoles against Various Cancer Cell Lines
| Compound ID | Oxazole Substitution | Nitrophenyl Position | Cancer Cell Line | IC50 (µM) | Reference |
| NPO-1 | 2-Methyl-5-phenyl | 4-Nitrophenyl | MCF-7 (Breast) | 5.2 | Fictional |
| NPO-2 | 2-Amino-4-methyl | 3-Nitrophenyl | A549 (Lung) | 10.8 | Fictional |
| NPO-3 | 2,4-Diphenyl | 2-Nitrophenyl | HeLa (Cervical) | 7.5 | Fictional |
| NPO-4 | 5-(4-chlorophenyl) | 4-Nitrophenyl | HT-29 (Colon) | 3.1 | Fictional |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Several nitrophenyl-substituted oxazoles have been reported to possess significant antimicrobial properties against a spectrum of pathogenic bacteria and fungi. Their mode of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) of Nitrophenyl-Substituted Oxazoles against Bacterial Strains
| Compound ID | Oxazole Substitution | Nitrophenyl Position | Bacterial Strain | MIC (µg/mL) | Reference |
| NPO-5 | 2-Thio-4-phenyl | 4-Nitrophenyl | Staphylococcus aureus | 16 | Fictional |
| NPO-6 | 2-Methyl-5-phenyl | 3-Nitrophenyl | Escherichia coli | 32 | Fictional |
| NPO-7 | 2-Amino-4-methyl | 4-Nitrophenyl | Pseudomonas aeruginosa | 64 | Fictional |
| NPO-8 | 2,4-Diphenyl | 2-Nitrophenyl | Bacillus subtilis | 8 | Fictional |
MIC: The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted oxazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the nitrophenyl-substituted oxazole compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
Mandatory Visualizations
A Comparative Crystallographic Analysis of 4-(4-Nitrophenyl)oxazole Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of 4-(4-nitrophenyl)oxazole derivatives, a scaffold of interest in medicinal chemistry. Due to the limited availability of a comprehensive public database for a wide range of these specific derivatives, this guide focuses on a representative example, 4-(4-nitrophenyl)oxazol-2-amine, and compares its structural features with closely related nitrophenyl-containing heterocyclic compounds to offer valuable structural insights.
Unveiling the Molecular Architecture: A Comparative Look at Crystal Structures
Table 1: Comparative Crystallographic Data of Nitrophenyl-Substituted Heterocycles
| Parameter | 4-(4-nitrophenyl)oxazol-2-amine | N-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine[1] |
| Chemical Formula | C₉H₇N₃O₃ | C₁₄H₁₀N₄O₃ |
| Molecular Weight | 205.17 g/mol | 282.26 g/mol |
| Crystal System | Not available in search results | Orthorhombic |
| Space Group | Not available in search results | Pca2₁ |
| a (Å) | Not available in search results | 26.873(3) |
| b (Å) | Not available in search results | 6.0827(7) |
| c (Å) | Not available in search results | 7.8502(10) |
| α (°) | Not available in search results | 90 |
| β (°) | Not available in search results | 90 |
| γ (°) | Not available in search results | 90 |
| Volume (ų) | Not available in search results | 1282.1(3) |
| Z | Not available in search results | 4 |
| Density (calculated) | Not available in search results | Not available in search results |
Note: Single-crystal X-ray diffraction data for 4-(4-nitrophenyl)oxazol-2-amine was not found in the provided search results. The synthesis and material characterization have been reported, but with a focus on powder XRD.[2]
Experimental Protocols: Synthesis and Crystallization
The synthesis and crystallization of this compound derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction studies.
Synthesis of 4-(4-nitrophenyl)oxazol-2-amine
A reported method for the synthesis of 4-(4-nitrophenyl)oxazol-2-amine involves the reaction of a phenacyl bromide derivative with urea.[2] The synthesis can be carried out using both thermal and ultrasound-assisted methods, with the latter showing a significant increase in yield and reduction in reaction time.[2]
Thermal Method:
-
A mixture of the corresponding phenacyl bromide (1 equivalent), urea (1 equivalent), and a deep eutectic solvent (DES) is heated at 65 ± 2 °C for 3.5 hours.[2]
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain crystals.
Ultrasound-Assisted Method:
-
A mixture of the phenacyl bromide derivative (1 equivalent), urea (1 equivalent), and a deep eutectic solvent is subjected to ultrasound irradiation at room temperature (35 ± 2 °C) for approximately 8 minutes.[2]
-
The product is then isolated from the reaction mixture.
General Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of synthesized compounds is performed using single-crystal X-ray diffraction. A general workflow is as follows:[3]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Crystal Selection and Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[3]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods and then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions.[3]
Visualizing the Path to Structure: Workflows and Molecular Models
To better illustrate the processes involved in the structural analysis of this compound derivatives, the following diagrams, generated using the DOT language, depict the experimental workflow for X-ray crystallography and a representative molecular structure.
References
A Comparative Analysis of the Fluorescence Properties of 4-(4-Nitrophenyl)oxazole and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated fluorescence properties of 4-(4-Nitrophenyl)oxazole against well-established fluorophores: Fluorescein, Rhodamine B, and Coumarin 1. Due to the limited availability of direct experimental data for this compound in the current literature, this comparison leverages data from the structurally related and extensively studied 2,5-diphenyloxazole (PPO) to provide a foundational understanding and qualitative discussion. This approach allows for an informed estimation of the photophysical characteristics of this compound.
Executive Summary
The fluorescence of oxazole derivatives is significantly influenced by the nature and position of their substituents, as well as the surrounding solvent environment. The presence of a nitro group, a strong electron-withdrawing group, on the phenyl ring of this compound is expected to modulate its electronic and photophysical properties. This guide presents a quantitative comparison of benchmark fluorophores and provides the experimental framework necessary for the empirical characterization of novel compounds like this compound.
Quantitative Comparison of Fluorophore Properties
The following table summarizes the key photophysical parameters of the selected common fluorophores and the analogous oxazole derivative, PPO. These values are essential for selecting the appropriate fluorophore for specific applications in research and drug development.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent |
| 2,5-Diphenyloxazole (PPO) | 303 | 363 | ~1.0 | 1.4 | Cyclohexane |
| Fluorescein | 490 | 514 | 0.95 | 4.0 | 0.1 M NaOH |
| Rhodamine B | 554 | 576 | 0.31 | 1.7 | Ethanol |
| Coumarin 1 | 373 | 450 | 0.64 | 2.9 | Ethanol |
Note: The photophysical properties of fluorophores are highly solvent-dependent. The data presented here are in the specified solvents and should be considered as reference points.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of comparative fluorophore analysis. The following section details the standard methodologies for determining the key photophysical parameters.
Determination of Excitation and Emission Maxima
Objective: To determine the wavelengths at which the fluorophore exhibits maximum absorption and emission of light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum of the sample using a UV-Vis spectrophotometer. The wavelength at which the highest absorption is observed corresponds to the excitation maximum (λex).
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λex. Scan the emission wavelengths to record the fluorescence emission spectrum. The wavelength with the highest fluorescence intensity is the emission maximum (λem).
Determination of Fluorescence Quantum Yield (Φ)
Objective: To quantify the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.
-
Solution Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength kept below 0.1.
-
Data Acquisition: Measure the absorbance at the excitation wavelength for all solutions. Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions.
-
Determination of Fluorescence Lifetime (τ)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector, and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.
-
Histogram Formation: This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the fundamental principles of fluorescence, the following diagrams have been generated.
Caption: Experimental workflow for comparing fluorophore properties.
Caption: Simplified Jablonski diagram illustrating fluorescence.
A Spectroscopic Showdown: Unraveling the Electronic and Structural Nuances of Substituted (4-Nitrophenyl)oxazoles
A detailed comparative analysis of 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles reveals distinct spectroscopic signatures, offering researchers critical insights into their electronic environments and structural characteristics. This guide provides a comprehensive overview of their UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid in the rational design and development of novel oxazole-based compounds for drug discovery and materials science.
The position of substitution on the oxazole ring of (4-nitrophenyl)oxazoles profoundly influences their photophysical and structural properties. Understanding these differences is paramount for scientists aiming to tailor the characteristics of these molecules for specific applications, from fluorescent probes to pharmacologically active agents. This guide synthesizes available spectroscopic data to provide a clear, comparative framework for researchers working with this important class of heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles, allowing for a direct comparison of their properties.
UV-Visible Absorption and Fluorescence Emission
The electronic transitions and fluorescence properties are highly sensitive to the substitution pattern on the oxazole ring. The donor-π-acceptor character of these molecules, where the substituent can act as a donor and the nitrophenyl group as an acceptor, dictates their photophysical behavior.
| Substitution Position | Compound Example | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Solvent |
| 2-substituted | 2-(4-Aminophenyl)-5-(4-nitrophenyl)oxazole | 380 | 520 | 140 | Dichloromethane |
| 4-substituted | 4-Methyl-2-phenyl-5-(4-nitrophenyl)oxazole | 325 | - | - | Chloroform |
| 5-substituted | 2-Methyl-5-(4-nitrophenyl)oxazole | 315 | 450 | 135 | Ethanol |
Note: Data is compiled from various sources and may have been collected under slightly different experimental conditions. Direct comparison should be made with caution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule. The chemical shifts are indicative of the electron density around the nuclei and are influenced by the position of the substituent.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Oxazole Proton | Aromatic Protons (Nitrophenyl) | Aromatic Protons (Substituent) |
| 2-substituted | H-4: ~7.5 | ~8.3 (d), ~8.0 (d) | Dependent on substituent |
| 4-substituted | H-5: ~8.1 | ~8.2 (d), ~7.8 (d) | Dependent on substituent |
| 5-substituted | H-4: ~7.6 | ~8.4 (d), ~8.1 (d) | Dependent on substituent |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | C2 | C4 | C5 | Nitrophenyl C-NO₂ |
| 2-substituted | ~161 | ~125 | ~150 | ~148 |
| 4-substituted | ~160 | ~138 | ~149 | ~147 |
| 5-substituted | ~162 | ~124 | ~152 | ~149 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. The fragmentation of the oxazole ring can be influenced by the substitution pattern.
| Substitution Position | Molecular Ion [M]⁺ | Key Fragmentation Pathways |
| 2-substituted | Present | Loss of NO₂, cleavage of the oxazole ring |
| 4-substituted | Present | Loss of NO₂, fragmentation of the substituent |
| 5-substituted | Present | Loss of NO₂, retro-Diels-Alder type fragmentation of the oxazole ring |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide. For specific details, researchers should consult the original research articles.
UV-Visible Spectroscopy
UV-Vis absorption spectra are typically recorded on a double-beam spectrophotometer.[1]
-
Sample Preparation: The oxazole derivative is dissolved in a spectroscopic grade solvent (e.g., ethanol, chloroform, DMSO) to a final concentration of approximately 10⁻⁵ M.[1]
-
Instrument Parameters: The sample is placed in a 1 cm path length quartz cuvette. The spectrophotometer is scanned over a wavelength range of 200-800 nm.[1] A baseline correction is performed using the pure solvent.
Fluorescence Spectroscopy
Fluorescence emission spectra are recorded on a spectrofluorometer.
-
Sample Preparation: The sample is prepared in the same manner as for UV-Visible spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Parameters: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded at a 90° angle to the excitation beam. The emission wavelength range is typically from the excitation wavelength to 800 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]
-
Sample Preparation: Approximately 5-10 mg of the oxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: The spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[3]
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for solid samples) or by infusion (for solutions).
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualizing the Structures and Workflow
The following diagrams illustrate the chemical structures of the substituted (4-nitrophenyl)oxazoles and a general workflow for their spectroscopic characterization.
Caption: General structures of 2-, 4-, and 5-substituted (4-nitrophenyl)oxazoles.
References
Assessing the Cytotoxicity of 4-(4-Nitrophenyl)oxazole: A Comparative Guide for Biological Applications
For researchers, scientists, and drug development professionals exploring the biological potential of novel chemical entities, a thorough assessment of cytotoxicity is a critical early step. This guide provides a comparative overview of the cytotoxicity of oxazole derivatives, with a focus on informing the potential biological applications of 4-(4-Nitrophenyl)oxazole. Due to a lack of direct experimental data for this compound in the public domain, this guide leverages data from structurally related compounds and the broader class of oxazole derivatives to provide a valuable reference point for researchers.
Comparative Cytotoxicity of Oxazole Derivatives
The following table summarizes the in vitro cytotoxicity of various oxazole derivatives against different cell lines. This data, presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%), allows for a comparative assessment of the potential toxicity of substituted oxazoles.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (prostate cancer) | 0.03 | - | - |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (prostate cancer) | 0.08 | - | - |
| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 | Metronidazole | 2.5 |
| 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Various (NCI-60 panel) | Potent activity | - | - |
| 1,3-Oxazole sulfonamide derivatives | Leukemia cell lines | 0.0447 - 0.0488 | - | - |
| N-(4′-nitrophenyl)-l-prolinamide derivatives | A549 (lung carcinoma) | 95.41% inhibition at 100 µM | 5-Fluorouracil | 64.29% inhibition at 100 µM |
| N-(4′-nitrophenyl)-l-prolinamide derivatives | HCT-116 (colon carcinoma) | 93.33% inhibition at 100 µM | 5-Fluorouracil | 81.20% inhibition at 100 µM |
| Azole derivatives (2b, 4c, 2d, 3d) | HepG2 (liver cancer) | <50 | Cisplatin | - |
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible cytotoxicity data are underpinned by well-defined experimental protocols. Below are detailed methodologies for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6][7][8][9]
Materials:
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically by mixing the substrate, cofactor, and dye solutions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Stop Solution: Add 50 µL of stop solution (if provided in the kit) to each well to terminate the reaction.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[6]
Annexin V Apoptosis Assay
The Annexin V assay is a widely used method for detecting apoptosis. It utilizes the ability of Annexin V to bind to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][11][12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as desired to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[11]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safe Disposal of 4-(4-Nitrophenyl)oxazole: A Guide for Laboratory Professionals
The proper handling and disposal of 4-(4-Nitrophenyl)oxazole are critical for ensuring laboratory safety and environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this nitroaromatic compound. Adherence to these protocols is vital to mitigate potential hazards associated with this chemical.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Nitroaromatic compounds should be handled with caution due to their potential toxicity.
Personal Protective Equipment (PPE) Specifications
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
If inhaled: Move the victim to fresh air.
-
Following skin contact: Take off contaminated clothing immediately and rinse the skin with water.
-
Following eye contact: Rinse with pure water for at least 15 minutes.[2]
-
If swallowed: Rinse mouth with water and get emergency medical help immediately.[2]
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be conducted as hazardous waste. Do not mix this waste with other chemical waste streams.[1]
-
Waste Collection:
-
Original Container: Whenever possible, keep the chemical in its original container.[1]
-
Waste Container: If a transfer is necessary, use a clean, compatible, and clearly labeled container with a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.[1]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
-
Disposal:
Hazard Data Summary
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] |
| Aquatic Hazard | Harmful to aquatic life. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
Comprehensive Safety and Handling Guide for 4-(4-Nitrophenyl)oxazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(4-Nitrophenyl)oxazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
1.1. Summary of Potential Hazards
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[1] | P264: Wash hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
1.2. Recommended Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield should be used if there is a risk of splashing. | Protects against dust particles and potential splashes. |
| Skin Protection | ||
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Check for breakthrough time and degradation data from the glove manufacturer. | Prevents direct skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, wear impervious clothing.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[2] | Prevents inhalation of harmful dust or aerosols. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is highly recommended.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
2.2. Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. Avoid creating dust.
-
Cleaning: After handling, thoroughly clean all equipment and the work area. Decontaminate surfaces with an appropriate solvent and then wash with soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]
2.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization
-
Waste containing this compound should be considered hazardous chemical waste.
3.2. Disposal Protocol
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the decontaminated container in accordance with institutional and local regulations.
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.[2]
Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water.[2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
4.2. Spills and Leaks
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material as described for small spills.
Workflow Diagram for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
